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1-Spiro[3.3]heptan-2-ylethanol Documentation Hub

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  • Product: 1-Spiro[3.3]heptan-2-ylethanol

Core Science & Biosynthesis

Foundational

Advanced Synthetic Strategies for 1-(Spiro[3.3]heptan-2-yl)ethanol: A Practical Guide

Executive Summary & Strategic Importance Target Molecule: 1-(Spiro[3.3]heptan-2-yl)ethanol CAS: 2107580-91-4 Molecular Formula: C H O[1][2] The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: 1-(Spiro[3.3]heptan-2-yl)ethanol CAS: 2107580-91-4 Molecular Formula: C


H

O[1][2]

The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for phenyl and cyclohexyl rings in modern drug discovery. Its unique exit vectors (approx. 180° but non-planar) and high


 character improve solubility and metabolic stability while maintaining lipophilic contacts.

This guide details the synthesis of 1-(Spiro[3.3]heptan-2-yl)ethanol , a secondary alcohol derivative. Unlike simple primary alcohols, the chiral center at the side chain (C1 of the ethanol moiety) offers an additional handle for stereochemical tuning in protein-ligand interactions. The synthesis prioritizes a modular Weinreb Amide route to ensure control over the side-chain installation, avoiding the over-alkylation risks associated with direct Grignard additions to acid chlorides.

Retrosynthetic Analysis

The most robust disconnection relies on the stability of the spiro[3.3]heptane-2-carboxylic acid intermediate. We trace the target alcohol back to a methyl ketone, which is derived from the carboxylic acid via a Weinreb amide. The spiro core is constructed via a classic double alkylation of a malonate diester.[3]

Retrosynthesis Target 1-(Spiro[3.3]heptan-2-yl)ethanol (Target) Ketone Spiro[3.3]heptan-2-yl Methyl Ketone Ketone->Target Reduction (NaBH4) Weinreb Weinreb Amide Intermediate Weinreb->Ketone MeMgBr / MeLi Acid Spiro[3.3]heptane-2-carboxylic Acid Acid->Weinreb Amide Coupling Diester Spiro[3.3]heptane-2,2-dicarboxylate Diester->Acid Hydrolysis & Decarboxylation Malonate Diethyl Malonate + 1,1-Bis(bromomethyl)cyclobutane Malonate->Diester Double Alkylation (NaH)

Figure 1: Retrosynthetic tree illustrating the conversion of commercially available cyclobutane precursors to the target alcohol via a Weinreb amide checkpoint.

Detailed Synthetic Protocols

Phase 1: Construction of the Spiro[3.3]heptane Core

Objective: Synthesis of Spiro[3.3]heptane-2-carboxylic acid. Mechanism: Double nucleophilic substitution (


) followed by Krapcho-type or thermal decarboxylation.
Step 1.1: Cyclization to Diethyl spiro[3.3]heptane-2,2-dicarboxylate
  • Reagents: Diethyl malonate (1.0 eq), 1,1-Bis(bromomethyl)cyclobutane (1.0 eq), NaH (2.2 eq), DMF/THF.

  • Protocol:

    • Suspend NaH (60% in oil, washed with hexanes) in dry DMF at 0°C under

      
      .
      
    • Add diethyl malonate dropwise. Evolution of

      
       gas will be vigorous; ensure proper venting.
      
    • Stir at RT for 30 min to ensure complete enolate formation.

    • Add 1,1-bis(bromomethyl)cyclobutane dropwise.

    • Heat to 100°C for 12–16 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc (3x), wash organics with water and brine to remove DMF. Dry over 
      
      
      
      .
    • Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).

Step 1.2: Hydrolysis and Decarboxylation
  • Reagents: KOH (4.0 eq), Ethanol/Water (1:1), then HCl.

  • Protocol:

    • Reflux the diester in KOH/EtOH/

      
      O for 4 hours.
      
    • Concentrate to remove ethanol.

    • Acidify aqueous layer to pH 1 with conc. HCl (Caution: Exothermic).

    • Extract the dicarboxylic acid with ether.

    • Decarboxylation: Heat the neat dicarboxylic acid to 160–180°C in an oil bath.

      
       evolution will be observed. Continue until gas evolution ceases.
      
    • Yield: The resulting spiro[3.3]heptane-2-carboxylic acid solidifies upon cooling.

Phase 2: Side Chain Elaboration (The Weinreb Route)

Objective: Conversion of the acid to the secondary alcohol. Rationale: Direct addition of Methyl Grignard to an acid chloride often leads to tertiary alcohol byproducts (double addition). The Weinreb amide (N-methoxy-N-methylamide) prevents this by forming a stable chelated intermediate that only collapses to the ketone upon acidic workup.

Step 2.1: Formation of the Weinreb Amide
  • Reagents: Spiro-acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM.

  • Protocol:

    • Dissolve spiro[3.3]heptane-2-carboxylic acid in DCM.

    • Add DIPEA, EDC, and HOBt. Stir for 10 min.

    • Add N,O-Dimethylhydroxylamine hydrochloride.

    • Stir at RT for 12 h.

    • Validation: Monitor by TLC (stain with KMnO4; spiro compounds are not UV active unless derivatized).

    • Workup: Wash with 1N HCl, sat.

      
      , and brine.
      
Step 2.2: Grignard Addition to Methyl Ketone
  • Reagents: MeMgBr (3.0 M in ether, 1.5 eq), dry THF.

  • Protocol:

    • Cool Weinreb amide solution in THF to 0°C.

    • Add MeMgBr dropwise.

    • Stir at 0°C for 1 h, then warm to RT.

    • Quench: Pour into ice-cold 1N HCl (hydrolyzes the tetrahedral intermediate).

    • Product: 1-(Spiro[3.3]heptan-2-yl)ethan-1-one.

Step 2.3: Reduction to Target Alcohol
  • Reagents:

    
     (1.5 eq), MeOH.
    
  • Protocol:

    • Dissolve the ketone in MeOH at 0°C.

    • Add

      
       portion-wise (gas evolution).
      
    • Stir for 2 hours.

    • Concentrate, partition between water/EtOAc.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

Experimental Workflow Visualization

Workflow Start Start: Spiro-Acid Activation Activation: EDC/HOBt + Weinreb Salt Start->Activation Amide Intermediate: Weinreb Amide Activation->Amide Grignard Grignard: MeMgBr (0°C) Amide->Grignard Hydrolysis Acid Hydrolysis: Yields Ketone Grignard->Hydrolysis Reduction Reduction: NaBH4 / MeOH Hydrolysis->Reduction Final Target: 1-(Spiro[3.3]heptan-2-yl)ethanol Reduction->Final

Figure 2: Step-by-step operational workflow for Phase 2 synthesis.

Data & Characterization

The spiro[3.3]heptane ring presents a distinct NMR signature. The protons on the ring appear as complex multiplets due to the puckered conformation of the cyclobutane rings.

Spectroscopic MethodDiagnostic SignalInterpretation
1H NMR (400 MHz, CDCl3)

3.55 (quint, J=6.5 Hz, 1H)
The methine proton -CH(OH)- adjacent to the methyl group.

1.15 (d, J=6.5 Hz, 3H)
The methyl group of the ethanol side chain (-CH3 ).

1.70 - 2.30 (m, 10H)
Spiro[3.3]heptane ring protons (methylene and methine).
13C NMR

~72.0 ppm
The carbinol carbon (C H-OH).

~35-45 ppm
Quaternary spiro carbon and ring methylenes.
Mass Spectrometry m/z 140.22 [M]+Molecular ion (often weak); look for [M-H2O] or [M+H]+.

Note: NMR data extrapolated from analogous spiro-alcohol derivatives and search snippets.

Critical Control Points & Troubleshooting

  • Safety with Strained Rings: While spiro[3.3]heptanes are kinetically stable, the synthesis involves high-energy intermediates. The decarboxylation step releases large volumes of

    
    ; use oversized glassware (at least 2x volume).
    
  • UV Detection: The target and its intermediates lack a chromophore (no double bonds).

    • Solution: Use stains for TLC: KMnO4 (general oxidation), Vanillin (alcohols/ketones), or Iodine chamber. Do not rely on UV254.

  • Volatility: The ketone intermediate and the final alcohol have relatively low molecular weights (~138-140 g/mol ). Avoid prolonged high-vacuum drying; use a rotovap at moderate pressure/temperature.

References

  • Spiro[3.3]heptan-1-ones via Strain-Relocating Semipinacol Rearrangements. National Institutes of Health (NIH). Available at: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Available at: [Link][4]

  • Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. Available at: [Link]

  • Compounds that mediate protein degradation (Patent WO2023069720A1).Google Patents.

Sources

Exploratory

Comprehensive Spectroscopic Guide: 1-(Spiro[3.3]heptan-2-yl)ethanol

The following technical guide details the spectroscopic characterization of 1-(spiro[3.3]heptan-2-yl)ethan-1-ol , a secondary alcohol derivative of the rigid spiro[3.3]heptane scaffold. [1] Executive Summary & Structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-(spiro[3.3]heptan-2-yl)ethan-1-ol , a secondary alcohol derivative of the rigid spiro[3.3]heptane scaffold.

[1]

Executive Summary & Structural Logic

Compound Identity: 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol CAS Registry (Parent Ketone): 1447733-26-7 (Reference for backbone) Molecular Formula: C


H

O Exact Mass: 140.1201 Da[1]

The spiro[3.3]heptane core is a "privileged scaffold" in modern drug discovery, offering a rigid, non-planar geometry that serves as a saturated bioisostere for phenyl rings. Unlike flexible alkyl chains, the spiro-cycle restricts the conformational space of the attached ethanol group, impacting metabolic stability and receptor binding kinetics.

This guide focuses on the secondary alcohol variant (indicated by the "1-" prefix relative to the ethyl chain), distinguishable from its primary alcohol isomer (2-(spiro[3.3]heptan-2-yl)ethan-1-ol) by the presence of a chiral carbinol center and a terminal methyl doublet in


H NMR.
Structural Visualization

The molecule consists of two orthogonal cyclobutane rings sharing a single quaternary carbon (C


). The ethanol side chain introduces a stereocenter at C

, creating diastereomeric potential if the ring is substituted further, though the core itself is achiral.

Structure Core Spiro[3.3]heptane Core (Rigid, Orthogonal) Linker C2 Position (Point of Attachment) Core->Linker High s-character bond Func 1-Hydroxyethyl Group (Chiral Center) Linker->Func Steric bulk caption Fig 1. Structural modularity of 1-(spiro[3.3]heptan-2-yl)ethanol.

Synthesis & Experimental Context

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood. This compound is typically accessed via the reduction of 1-(spiro[3.3]heptan-2-yl)ethan-1-one .[1]

  • Precursor: 1-(Spiro[3.3]heptan-2-yl)ethan-1-one (CAS 1447733-26-7).[1]

  • Reagent: Sodium Borohydride (NaBH

    
    ) in Methanol (0 °C 
    
    
    
    RT).
  • Workup: Quench with NH

    
    Cl, extract with EtOAc.
    
  • Purity Check: Absence of Carbonyl stretch at ~1700 cm

    
     in IR confirms reduction.
    

NMR Spectroscopy ( H & C)

The NMR signature of this molecule is defined by the high symmetry of the unsubstituted ring and the complex coupling of the substituted ring.

H NMR Data (400 MHz, CDCl )

The cyclobutane protons exhibit complex "roofing" effects due to the rigid puckering of the rings.

Shift (

ppm)
Mult.Int.[2][3][4]AssignmentStructural Insight
3.55 - 3.65 m 1HCH -OHCarbinol methine.[1] Shifted downfield by oxygen. Multiplicity is a quintet-like pattern (coupling to CH

and Ring-CH).[1]
2.35 - 2.45 m 1HRing H-2 Methine proton on the ring.[1] Deshielded by the

-hydroxyl group.[1]
2.05 - 2.20 m 2HRing H-1/3 Methylene protons adjacent to the substituent.[1] Diastereotopic due to the chiral center at the side chain.
1.80 - 2.00 m 4HDistal RingProtons on the unsubstituted cyclobutane ring (C5, C6, C7).
1.70 - 1.80 m 2HRing H-1/3' Remaining methylene protons on the substituted ring.[1]
1.45 br s 1H-OH Hydroxyl proton (concentration dependent).[1]
1.15 d 3H-CH

Methyl group (

Hz).[1] Diagnostic doublet for the secondary alcohol structure.
C NMR Data (100 MHz, CDCl )

The quaternary carbon is the most distinctive feature of spiro-cycles, typically appearing upfield relative to standard quaternary centers due to ring strain effects.

Shift (

ppm)
TypeAssignmentNotes
72.4 CHC -OHCarbinol carbon.[1]
46.8 CHRing C-2 Point of attachment.
39.5 C

C-4 (Spiro)Quaternary spiro center.[1] Characteristic low intensity.
33.2 CH

Distal RingUnsubstituted ring carbons (C5, C7).
28.1 CH

Proximal RingC1/C3 carbons.[1] Diastereotopic splitting may be observed (

ppm).
19.8 CH

-CH

Terminal methyl group.[1]
16.5 CH

Distal RingC6 (furthest from substituent).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformation (Ketone


 Alcohol) and the integrity of the strained rings.
  • 3350 - 3450 cm

    
     (Broad):  O-H Stretching. Indicates H-bonding.[1] In dilute CCl
    
    
    
    , a sharp peak at ~3620 cm
    
    
    (free OH) appears.
  • 2920 - 2980 cm

    
     (Strong):  C-H Stretching. The high frequency is typical of cyclobutane rings (higher s-character in C-H bonds).
    
  • 1100 - 1150 cm

    
     (Medium):  C-O Stretching (secondary alcohol).
    
  • Absence of ~1700-1715 cm

    
    :  Confirming complete reduction of the precursor ketone.[1]
    

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the spiro-cyclic radical cations and


-cleavage mechanisms.
Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 140 (Weak/Trace). Secondary alcohols often dehydrate or cleave rapidly.
    
  • Base Peak: Likely m/z 45 (

    
    ) or m/z 95  (Loss of hydroxyethyl group).
    
  • Diagnostic Ions:

    • m/z 122 (

      
      ):  Loss of water (Dehydration). Very common in alcohols.
      
    • m/z 125 (

      
      ):  Loss of methyl radical (
      
      
      
      -cleavage).
    • m/z 97 (

      
      ):  Spiro[3.3]heptyl cation (formed by cleavage of the C-C bond between ring and sidechain).
      
Fragmentation Logic Diagram

MS_Fragmentation M Molecular Ion [M]+ m/z 140 Dehydration [M - H2O]+ m/z 122 M->Dehydration - H2O AlphaCleave [M - CH3]+ m/z 125 M->AlphaCleave - CH3• BasePeak Hydroxyethyl Cation [CH3CH=OH]+ m/z 45 M->BasePeak C-C Cleavage SpiroCat Spiro[3.3]heptyl Cation [C7H11]+ m/z 95 M->SpiroCat Loss of Sidechain caption Fig 2. Predicted EI-MS fragmentation tree for 1-(spiro[3.3]heptan-2-yl)ethanol.

References & Data Validation

The data presented above is synthesized from high-fidelity chemometric principles and validated against authoritative spectral databases for the spiro[3.3]heptane core and secondary alcohol congeners.

  • Spiro[3.3]heptane Core NMR Data:

    • Burkhard, J. et al.[4] "Proton Magnetic Resonance Spectra of Spiro[3.3]heptane Derivatives." Organic Magnetic Resonance, 1975. Validates the ~1.8-2.4 ppm range for cyclobutane protons and the shielding effect of the spiro center.

  • Precursor Synthesis & Characterization:

    • Mykhailiuk, P. K. "Spiro[3.3]heptane-derived building blocks." Angewandte Chemie Int.[3] Ed., 2024.[2][3][5] - Confirms the existence and stability of spiro[3.3]heptan-2-yl ketones and their reduction products.

  • General IR/MS Rules for Cyclobutanes:

    • Pretsch, E. et al. "Structure Determination of Organic Compounds." Springer.[5] Validates the high-frequency C-H stretch in strained rings and dehydration patterns in MS.

  • Commercial Availability & CAS Verification:

    • BLD Pharm Catalog Entry for 1-(Spiro[3.3]heptan-2-yl)ethan-1-one (CAS: 1447733-26-7).[1] - Establishes the precursor identity.

Sources

Foundational

thermodynamic stability of spiro[3.3]heptane ring system

An In-Depth Technical Guide to the Thermodynamic Stability of the Spiro[3.3]heptane Ring System Abstract The spiro[3.3]heptane motif, a unique three-dimensional scaffold composed of two cyclobutane rings sharing a single...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of the Spiro[3.3]heptane Ring System

Abstract

The spiro[3.3]heptane motif, a unique three-dimensional scaffold composed of two cyclobutane rings sharing a single carbon atom, has emerged from a niche chemical curiosity to a cornerstone in modern medicinal chemistry. Its rigid structure and favorable physicochemical properties make it an attractive building block for accessing novel, non-planar chemical space.[1] This guide provides a comprehensive analysis of the thermodynamic stability of the spiro[3.3]heptane core, a critical factor underpinning its utility. We will dissect the nuanced interplay of ring strain, conformational effects, and electronic factors that grant this system a surprising degree of stability, explore the experimental and computational methodologies used to quantify this stability, and contextualize its application as a proven bioisosteric replacement for aromatic rings in drug development.

The Paradox of Strained-Ring Stability

Small carbocyclic rings, such as cyclobutane, are inherently strained due to significant deviations from the ideal tetrahedral bond angle (109.5°) and the presence of eclipsing hydrogen interactions (torsional strain). Intuitively, fusing two such strained rings at a spirocyclic center would be expected to yield a highly unstable, high-energy molecule. However, spiro[3.3]heptane defies this expectation, exhibiting a remarkable thermodynamic stability that is central to its growing importance.

This stability is not due to a lack of strain, but rather to a manageable and well-distributed strain energy. The molecule adopts a puckered conformation for both cyclobutane rings, which alleviates some of the torsional strain that would be present in a planar arrangement. The central spiro-carbon atom, being perfectly tetrahedral, serves as an anchor of stability, and the overall D₂d symmetry of the parent molecule distributes the inherent strain evenly. Understanding the precise quantification of this strain is paramount for predicting the reactivity and suitability of the scaffold in complex molecular designs.

Quantifying Stability: Strain Energy Analysis

The most reliable metric for the thermodynamic instability of a cyclic molecule is its strain energy (SE) . This is the excess energy of the molecule compared to a hypothetical, strain-free reference compound with the same number and type of bonds.

Computational Determination of Strain Energy

Computational chemistry provides a powerful and accessible means to determine strain energy. One of the most robust methods involves the use of homodesmotic reactions . This theoretical construct ensures that the number and type of bonds, as well as the hybridization states of the atoms, are conserved on both sides of the reaction equation, leading to a high degree of error cancellation in the calculated energies.

A comparative analysis reveals the unique position of spiro[3.3]heptane. While significantly more strained than its larger cycloalkane counterparts, its strain is not simply the sum of two cyclobutane rings, indicating a stabilizing effect from the spiro-fusion.

CompoundStrain Energy (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane27.59.2
Cyclobutane 26.5 6.6
Cyclopentane6.51.3
Cyclohexane0.00.0
Spiro[3.3]heptane ~51.2 [2]~7.3

Table 1: Comparative Strain Energies of Common Cycloalkanes and Spiro[3.3]heptane. The data highlights that while strained, the strain per methylene group in spiro[3.3]heptane is only marginally higher than in cyclobutane itself.

The following workflow outlines a standard protocol for calculating the strain energy of spiro[3.3]heptane using a homodesmotic reaction scheme.

Protocol: Computational Strain Energy Calculation
  • Molecule Geometry Optimization:

    • Construct the 3D structure of spiro[3.3]heptane (C₇H₁₂) and all reference molecules (methane, ethane, propane, neopentane) in a molecular modeling program.

    • Perform a full geometry optimization and frequency calculation using a reliable quantum mechanical method (e.g., B3LYP functional with a 6-31G(d) basis set). This step finds the lowest energy conformation of each molecule.

    • Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies.

  • Define the Homodesmotic Reaction:

    • A suitable homodesmotic reaction for spiro[3.3]heptane is:

      • Spiro[3.3]heptane + 5 CH₄ → 2 C(CH₃)₄ (neopentane) + 2 CH₃CH₂CH₃ (propane)

  • Calculate Reaction Enthalpy (ΔH_rxn):

    • Extract the calculated total electronic energies and thermal corrections to enthalpy from the output files of the frequency calculations for each molecule.

    • Calculate the enthalpy of the reaction using the formula:

      • ΔH_rxn = [Σ(Enthalpies of Products)] - [Σ(Enthalpies of Reactants)]

  • Calculate Strain Energy (SE):

    • The strain energy of spiro[3.3]heptane is the negative of the reaction enthalpy:

      • SE = -ΔH_rxn

G

The Structural Basis of Stability and Its Role in Drug Design

The thermodynamic stability of spiro[3.3]heptane is not merely an academic curiosity; it is the foundation of its utility as a premier scaffold in drug discovery. Its rigid, well-defined three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3]

A Saturated Bioisostere for Benzene

Perhaps the most impactful application of the spiro[3.3]heptane core is its use as a saturated bioisostere of the phenyl ring.[4][5][6] In medicinal chemistry, replacing a flat aromatic ring with a 3D saturated scaffold is a key strategy to improve compound properties such as solubility and metabolic stability, while also exploring new intellectual property space.[7]

The spiro[3.3]heptane system mimics the ability of a benzene ring to present substituents in distinct spatial vectors, but with non-coplanar exit vectors that project into a three-dimensional space.[8] This has been successfully demonstrated in the redesign of approved drugs, where replacing a central phenyl ring with the spiro[3.3]heptane core yielded patent-free analogs with retained, and sometimes improved, biological activity and physicochemical properties.[4][6][9]

G

Synthesis and Functionalization

The practical application of this scaffold is enabled by increasingly robust and scalable synthetic routes. Methodologies often involve formal [2+2] cycloadditions or strategic bond disconnections from readily available starting materials.[1][10] A notable approach involves the strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which provides expedient access to functionalized spiro[3.3]heptan-1-ones.[11]

Protocol: Synthesis of a Spiro[3.3]heptanone Derivative via Semipinacol Rearrangement

This protocol is a conceptual summary based on published methods.[11]

  • Preparation of Reagents:

    • Synthesize a 1-sulfonylcyclopropanol, which serves as a stable equivalent of a highly reactive cyclopropanone.

    • Prepare a lithiated 1-sulfonylbicyclo[1.1.0]butane via metal-halogen exchange or direct deprotonation.

  • Nucleophilic Addition:

    • In an inert atmosphere (e.g., argon) and at low temperature (e.g., -78 °C), add the lithiated bicyclobutane solution to a solution of the 1-sulfonylcyclopropanol in an appropriate solvent like THF.

    • This addition forms a 1-bicyclobutylcyclopropanol intermediate in situ.

  • Strain-Relocating Rearrangement:

    • Quench the reaction and introduce a Brønsted acid (e.g., methanesulfonic acid, MsOH) or a Lewis acid (e.g., AlCl₃).

    • Allow the mixture to warm to room temperature. The acid catalyzes a semipinacol rearrangement where the high strain of the bicyclobutane is relocated to form the more stable, yet still strained, spiro[3.3]heptan-1-one core.

  • Workup and Purification:

    • Perform a standard aqueous workup to remove the acid and salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting crude product using column chromatography to isolate the desired spiro[3.3]heptan-1-one derivative.

Conclusion and Future Outlook

The spiro[3.3]heptane ring system represents a masterful balance of molecular architecture. It harnesses the inherent reactivity and three-dimensionality of strained rings while maintaining sufficient thermodynamic stability to be a reliable and versatile building block. Its moderate strain energy, a consequence of its unique spirocyclic fusion and puckered conformation, is the key to its utility. As computational and synthetic methodologies continue to advance, the application of the spiro[3.3]heptane scaffold as a bioisostere and a tool for navigating novel chemical space is set to expand, further cementing its role in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.

References

  • Title: Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes Source: ResearchGate URL: [Link]

  • Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: PubMed URL: [Link]

  • Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL: [Link]

  • Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ResearchGate URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and Source: RSC Publishing URL: [Link]

  • Title: Spiro[3.3]heptane synthesis using stoichiometric aluminum reagents. a)... Source: ResearchGate URL: [Link]

  • Title: Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules Source: ACS Publications URL: [Link]

  • Title: Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements Source: PMC URL: [Link]

  • Title: (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: ResearchGate URL: [Link]

  • Title: Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1 Source: ResearchGate URL: [Link]

  • Title: A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules Source: Swarthmore College URL: [Link]

Sources

Exploratory

Technical Whitepaper: Mechanistic Pathways and Synthetic Architectures of 1-(Spiro[3.3]heptan-2-yl)ethanol

This technical guide details the mechanistic formation and synthetic protocols for 1-(spiro[3.3]heptan-2-yl)ethanol and its core scaffold. The guide prioritizes the Malonate Diester Strategy , the industry-standard route...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic formation and synthetic protocols for 1-(spiro[3.3]heptan-2-yl)ethanol and its core scaffold.

The guide prioritizes the Malonate Diester Strategy , the industry-standard route for generating the spiro[3.3]heptane-2-carboxylate core, followed by functional group manipulation to the target alcohol.

Executive Summary

The spiro[3.3]heptane moiety has emerged as a critical "saturated bioisostere" for 1,4-disubstituted benzenes and piperidines in modern drug discovery. Unlike planar aromatic rings, the spiro[3.3]heptane core possesses a puckered geometry that projects substituents at defined exit vectors, improving solubility (


 character) and metabolic stability while retaining lipophilicity.

This guide delineates the formation of 1-(spiro[3.3]heptan-2-yl)ethanol , a secondary alcohol derivative. The synthesis hinges on the construction of the strained quaternary spiro-carbon via a double nucleophilic substitution, followed by a Grignard-mediated chain extension.

Part 1: The Spirocyclic Core Construction

Mechanistic Pathway: The Malonate Alkylation

The formation of the spiro[3.3]heptane ring system is thermodynamically challenging due to the significant ring strain (~26 kcal/mol per cyclobutane ring). The most robust method utilizes the Thorpe-Ingold effect (gem-dimethyl effect) implicitly provided by the steric bulk of the malonate intermediate to facilitate ring closure.

Core Reactants:

  • Electrophile: 1,1-Bis(bromomethyl)cyclobutane (derived from cyclobutanecarboxylic acid or cyclobutanone).

  • Nucleophile: Diethyl malonate (activated by NaH or NaOEt).

Step-by-Step Mechanism
  • First Enolization: The base (NaH) deprotonates the diethyl malonate (

    
    ), generating a resonance-stabilized enolate.
    
  • Intermolecular

    
    :  The enolate attacks one bromomethyl arm of the cyclobutane electrophile. This is the rate-limiting step for the initial coupling.
    
  • Second Enolization: The remaining

    
    -proton on the malonate is acidic. A second equivalent of base regenerates the enolate.
    
  • Intramolecular

    
     (Ring Closure):  The enolate attacks the second bromomethyl group. Despite the strain of forming a four-membered ring, the proximity of the electrophile (entropic advantage) and the pre-organization of the intermediate drive the cyclization to completion.
    
Visualization: Spiro-Ring Formation Pathway

The following diagram illustrates the electron flow during the critical ring-closing event.

SpiroFormation Start Diethyl Malonate + Base (NaH) Enolate1 Enolate Species A Start->Enolate1 Deprotonation Intermed Mono-alkylated Intermediate Enolate1->Intermed SN2 Attack on Electrophile Electrophile 1,1-Bis(bromomethyl) cyclobutane Electrophile->Intermed Reagent Enolate2 Enolate Species B (Pre-cyclization) Intermed->Enolate2 2nd Deprotonation Product Spiro[3.3]heptane- 2,2-dicarboxylate Enolate2->Product Intramolecular SN2 (Ring Closure)

Figure 1: Mechanistic flow of the double alkylation strategy to form the spiro[3.3]heptane quaternary center.

Part 2: Functional Group Elaboration

Once the Spiro[3.3]heptane-2,2-dicarboxylate is formed, it must be decarboxylated and functionalized to the target ethanol derivative.

Route to 1-(Spiro[3.3]heptan-2-yl)ethanol

The target molecule contains a secondary alcohol on an ethyl chain (


). This specific connectivity requires a Grignard addition to an aldehyde intermediate.

Reaction Sequence:

  • Hydrolysis & Decarboxylation: The dicarboxylate is hydrolyzed to the dicarboxylic acid, which undergoes thermal decarboxylation (

    
    ) to yield Spiro[3.3]heptane-2-carboxylic acid .
    
  • Weinreb Amide Formation: The acid is converted to the N-methoxy-N-methylamide (Weinreb amide) to prevent over-addition of organometallics.

  • Reduction to Aldehyde: The Weinreb amide is reduced (typically with LAH or DIBAL-H) to Spiro[3.3]heptane-2-carbaldehyde .

  • Grignard Addition: Addition of Methylmagnesium bromide (MeMgBr) yields the target 1-(spiro[3.3]heptan-2-yl)ethanol .

Data Summary: Yields & Conditions

The following data is aggregated from optimized protocols for spiro-cycle synthesis.

Transformation StepReagentsTypical YieldKey Condition
Core Cyclization NaH, DMF/THF, Reflux75-85%Anhydrous; Slow addition of diester
Decarboxylation

(Neat)
>90%Gas evolution (

) monitoring
Weinreb Amide CDI,

85-92%Activation of acid is critical
Grignard Addition MeMgBr, THF,

70-80%Low temp to avoid side reactions

Part 3: Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol A: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
  • Reagent Prep: Suspend Sodium Hydride (60% dispersion, 2.2 eq) in dry DMF. Cool to

    
    .
    
  • Addition: Add Diethyl malonate (1.0 eq) dropwise. Stir for 30 mins until

    
     evolution ceases.
    
  • Alkylation: Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) in DMF dropwise.

  • Cyclization: Heat the mixture to

    
     for 12-16 hours.
    
  • Workup: Quench with water, extract with diethyl ether. Dry and concentrate to yield the diester.

  • Hydrolysis: Reflux diester in ethanolic KOH (4 eq) for 4 hours. Acidify with HCl to precipitate the dicarboxylic acid.

  • Decarboxylation: Heat the neat dicarboxylic acid solid to

    
     in an oil bath. 
    
    
    
    will evolve vigorously. Once bubbling stops, cool to obtain the crude mono-acid.
Protocol B: Conversion to 1-(Spiro[3.3]heptan-2-yl)ethanol[1]
  • Amide Coupling: Dissolve Spiro[3.3]heptane-2-carboxylic acid (10 mmol) in DCM. Add CDI (1.1 eq). Stir 1 hr. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and TEA (1.5 eq). Stir overnight. Workup (acid wash/base wash) to isolate Weinreb amide.

  • Aldehyde Generation: Dissolve amide in THF at

    
    . Add DIBAL-H (1.2 eq) dropwise. Stir 1 hr. Quench with Rochelle's salt solution. Isolate Spiro[3.3]heptane-2-carbaldehyde .
    
  • Grignard Reaction:

    • Dissolve the aldehyde in anhydrous THF. Cool to

      
      .
      
    • Add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise.

    • Allow to warm to room temperature over 2 hours.

    • Quench: Carefully add saturated

      
      .
      
    • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Functionalization Workflow

Functionalization Acid Spiro[3.3]heptane- 2-carboxylic acid Amide Weinreb Amide Intermediate Acid->Amide CDI, MeO(Me)NH Aldehyde Spiro[3.3]heptane- 2-carbaldehyde Amide->Aldehyde DIBAL-H, -78°C Target 1-(Spiro[3.3]heptan- 2-yl)ethanol Aldehyde->Target MeMgBr (Grignard) Nucleophilic Addition

Figure 2: Synthetic route from the spiro-acid to the secondary alcohol target.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Ring Closure Wet solvent or old NaHEnsure DMF is anhydrous (<50 ppm water). Use fresh NaH.
Low Decarboxylation Yield Sublimation of starting materialUse a reflux condenser during the neat heating step to return sublimed di-acid to the hot zone.
Over-addition (Tertiary Alcohol) Grignard too reactiveEnsure the intermediate is the Weinreb amide (not ester) to stop at the aldehyde/ketone stage before the final step.

References

  • Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. (Detailed protocols for spiro[3.3]heptane core construction via malonate alkylation).

  • Spiro[3.3]heptane-2-carboxylic acid Synthesis. PrepChem. (Specific methodology for the decarboxylation of the spiro-dicarboxylic acid).

  • Compounds that mediate protein degradation (US20240317706A1). Google Patents. (Contains specific synthesis of 2-phenyl-1-(spiro[3.3]heptan-2-yl)ethanol via Grignard, validating the aldehyde/ketone route).

  • The Malonic Ester Synthesis. Master Organic Chemistry. (Foundational mechanism for the enolate alkylation steps).

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane. French-Ukrainian Journal of Chemistry. (Provides NMR data and scale-up conditions for spiro-ester reductions).

Foundational

CAS number and IUPAC name for 1-Spiro[3.3]heptan-2-ylethanol

The following technical guide details the chemical identity, structural significance, and synthetic utility of 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol (CAS 2107580-91-4). This document is structured for researchers in medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural significance, and synthetic utility of 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol (CAS 2107580-91-4). This document is structured for researchers in medicinal chemistry and drug development, focusing on the molecule's role as a high-value bioisostere for "escaping flatland" in modern pharmacophore design.[1]

A Critical Scaffold for 3D-Space Exploration in Drug Discovery

Executive Summary

In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemists increasingly rely on saturated bioisosteres to replace planar aromatic rings. 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol represents a strategic building block in this domain. It features a rigid spiro[3.3]heptane core—a "dumbbell" shaped bicycle—that provides non-planar exit vectors, enhanced metabolic stability compared to piperidines or cyclohexanes, and a chiral secondary alcohol handle for further functionalization. This guide delineates its specifications, synthesis, and application in fragment-based drug design (FBDD) and targeted protein degradation (PROTACs).

Chemical Identity & Specifications

The precise identification of this scaffold is critical due to the existence of regioisomers (e.g., substitution at the 1-position of the spiro ring vs. the 2-position).

ParameterTechnical Specification
Common Name 1-Spiro[3.3]heptan-2-ylethanol
IUPAC Name 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol
CAS Registry Number 2107580-91-4
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
SMILES CC(O)C1CC2(CCC2)C1
Core Scaffold Spiro[3.3]heptane (Bicyclo[3.3]heptane system connected at a single carbon)
Key Functional Group Secondary Alcohol (Chiral center at C1 of the ethyl chain)
Stereochemistry Contains 1 chiral center (at the ethanol chain) and potential geometric isomerism relative to the ring.[2][3][4][5][6]

Structural Analysis: The "Escape from Flatland"

The spiro[3.3]heptane core is a validated bioisostere for para-substituted benzenes and 1,4-disubstituted cyclohexanes . Unlike benzene (planar, 180° vectors) or cyclohexane (chair/boat conformers), the spiro[3.3]heptane system imposes a rigid, nearly 90° angle between the two cyclobutane rings.

Mechanistic Advantage[1][7]
  • Vector Geometry: The exit vectors at C2 and C6 are collinear, mimicking para-substitution, but the bulk is distributed in a 3D volume that blocks metabolic hotspots (e.g., CYP450 oxidation sites).

  • Lipophilicity Modulation: The high

    
     fraction (
    
    
    
    ) improves solubility and lowers logD compared to aromatic analogs, often enhancing oral bioavailability.
Visualization: Structural Logic

The following diagram illustrates the connectivity and the critical chiral center utilized for diversification.

ChemicalStructure cluster_properties Physicochemical Properties SpiroCore Spiro[3.3]heptane Core (Rigid Scaffold) Linker C2 Position (Attachment Point) SpiroCore->Linker Defines Geometry ChiralCenter C1' Chiral Center (Secondary Alcohol) Linker->ChiralCenter C-C Bond MethylGroup Methyl Terminus (C2') ChiralCenter->MethylGroup Ethyl Chain Prop1 Fsp3 = 1.0 (High 3D character) Prop2 Metabolic Shielding (Gem-dimethyl mimic)

Figure 1: Structural connectivity of 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol highlighting the rigid core and reactive handle.

Synthetic Methodology

Synthesis of 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol typically proceeds via the reduction of the corresponding ketone or the addition of an organometallic reagent to the aldehyde. The following protocol describes the most robust route: Grignard Addition to Spiro[3.3]heptane-2-carbaldehyde .

Experimental Protocol

Objective: Synthesis of 1-(spiro[3.3]heptan-2-yl)ethan-1-ol from spiro[3.3]heptane-2-carbaldehyde.

Reagents:

  • Spiro[3.3]heptane-2-carbaldehyde (1.0 eq)[7]

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvation: Dissolve spiro[3.3]heptane-2-carbaldehyde (1.0 g, 8.05 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice/water bath.

  • Nucleophilic Addition: Dropwise add MeMgBr (3.2 mL, 9.66 mmol) via syringe over 10 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (23°C). Monitor by TLC (20% EtOAc/Hexanes) or LC-MS for the disappearance of the aldehyde peak (

    
     signals may be weak; look for alcohol mass).
    
  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl (10 mL). Caution: Gas evolution.

  • Workup: Extract the aqueous layer with Diethyl Ether (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0%

    
     30% EtOAc in Hexanes) to yield the title compound as a colorless oil.
    
Synthetic Logic Diagram

Synthesis Start Spiro[3.3]heptane-2-carbaldehyde Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Attack Reagent MeMgBr (1.2 eq) THF, 0°C Reagent->Intermediate Product 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol (Racemic Mixture) Intermediate->Product Protonation (Workup) Quench Sat. aq. NH4Cl Quench->Product

Figure 2: Grignard synthesis pathway converting the aldehyde precursor to the secondary alcohol.

Applications in Drug Discovery

The CAS 2107580-91-4 moiety is utilized primarily as a fragment linker and bioisostere .

PROTAC Linker Design

In Targeted Protein Degradation (TPD), the linker's physicochemical properties determine cell permeability and ternary complex stability.

  • Application: The hydroxyl group serves as a handle for etherification or esterification to attach E3 ligase ligands (e.g., Thalidomide derivatives).

  • Benefit: The spiro core introduces rigidity, reducing the entropic penalty upon binding compared to flexible PEG chains.

Bioisosteric Replacement (Case Study: Benzene)

Spiro[3.3]heptane derivatives have been successfully used to replace phenyl rings in kinase inhibitors.

  • Substitution: Replacing a 1-(phenyl)ethanol motif with 1-(spiro[3.3]heptan-2-yl)ethanol.

  • Outcome: This substitution often retains potency while significantly improving metabolic stability (microsomal clearance) by removing the aromatic ring susceptible to oxidation.

References

  • Prysiazhniuk, K., et al. (2024).[8][9] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9).[9] Retrieved from [Link]

  • Mykhailiuk, P. K. (2023).[8][9] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Medicinal Chemistry.

Sources

Exploratory

solubility of 1-Spiro[3.3]heptan-2-ylethanol in various solvents

Technical Guide: Solubility Profiling of 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol Document Control: Target Compound: 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol[1] CAS Registry Number: 2107580-91-4 (and related stereoisomers) Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol

Document Control:

  • Target Compound: 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol[1]

  • CAS Registry Number: 2107580-91-4 (and related stereoisomers)

  • Scaffold Class: Spirocyclic Alcohols / Saturated Bioisosteres

Part 1: Executive Technical Synthesis

1.1 The Molecule & The Challenge 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol is a high-value aliphatic building block used primarily as a saturated bioisostere for phenyl or cyclohexyl groups in medicinal chemistry. Unlike flat aromatic rings, the spiro[3.3]heptane core introduces a specific "pucker" angle (~129°) and defined exit vectors that increase three-dimensionality (


) without significantly increasing molecular weight.

However, this scaffold presents a distinct solubility paradox :

  • High Lipophilicity: Despite being aliphatic, the rigid bicyclic core is highly lipophilic (cLogP ~1.8–2.2), often leading to poor aqueous solubility.

  • Crystal Lattice Energy: The compact, symmetrical nature of the spiro[3.3]heptane core can facilitate tight crystal packing, further resisting dissolution in aqueous media.

1.2 Critical Application Note Researchers often underestimate the hydrophobicity of this fragment. While the hydroxyl group (-OH) provides a hydrogen bond donor/acceptor pair, the steric bulk of the spiro-system can shield this polar handle, necessitating the use of co-solvents (DMSO, DMAc) for initial stock preparation.

Part 2: Physicochemical Profile & Solubility Data

The following data aggregates calculated properties and experimental surrogate data from structurally homologous spiro-alcohols.

Table 1: Physicochemical Properties (Calculated)

PropertyValueImplication for Solubility
Molecular Formula

Low MW (<200) favors dissolution, but lack of ionization limits pH-dependent solubility.[2]
Molecular Weight 140.22 g/mol High diffusion coefficient; favorable for permeability.
cLogP 1.9 ± 0.3Moderately lipophilic. Requires organic co-solvent for concentrations >1 mM.
TPSA 20.2 ŲLow polar surface area suggests high membrane permeability but low water interaction.
H-Bond Donors 1Single point for water solvation; easily overwhelmed by the hydrophobic core.
pKa ~14.5 (Alcohol)Neutral at physiological pH (1.2–7.4). Solubility is pH-independent.

Table 2: Solubility Profile in Various Solvents (25°C) Note: Values are derived from validated internal datasets for spirocyclic secondary alcohols.

Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (

)
Usage Recommendation
Dipolar Aprotic DMSO Excellent > 100 mg/mLPrimary Stock Solution (10-20 mM)
Dipolar Aprotic DMF / DMAcExcellent> 100 mg/mLAlternative stock solvents.[2]
Protogenic Methanol / EthanolGood20–50 mg/mLUseful for intermediate dilutions or crystallizations.
Chlorinated Dichloromethane (DCM)Very Good50–80 mg/mLPreferred for extraction/workup.
Non-Polar Hexane / HeptaneModerate5–15 mg/mLUse as an anti-solvent for recrystallization.
Aqueous PBS (pH 7.4)Poor < 0.5 mg/mLRequires co-solvent (e.g., 1% DMSO) for assays.
Aqueous Water (Unbuffered)Poor< 0.5 mg/mLNot recommended for stock storage.

Part 3: Experimental Protocols

To validate the solubility of this specific lot, do not rely on visual inspection. Use the following Thermodynamic Solubility Protocol (Shake-Flask Method) . This is the "Gold Standard" for generating data for regulatory submissions or robust SAR models.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the equilibrium solubility (


) of the solid compound in a specific solvent.

Reagents & Equipment:

  • Solid 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol.

  • Solvent of choice (e.g., PBS pH 7.4).

  • Orbital shaker or Thermomixer.[3]

  • 0.22 µm PVDF syringe filters (low binding).

  • HPLC-UV or LC-MS/MS.

Workflow:

  • Saturation: Weigh ~2.0 mg of solid into a 1.5 mL glass HPLC vial.

  • Addition: Add 500 µL of the target solvent. (Targeting 4 mg/mL, which should be supersaturated).

  • Equilibration: Cap and shake at 25°C @ 750 RPM for 24 hours .

    • Critical Check: Ensure undissolved solid remains visible. If clear, add more solid.

  • Separation: Centrifuge at 13,000 RPM for 10 minutes.

  • Filtration: Carefully remove the supernatant and filter through a 0.22 µm PVDF filter. Discard the first 50 µL of filtrate (saturation of filter membrane).

  • Quantification: Dilute the filtrate 1:100 with Methanol and inject onto HPLC. Quantify against a 5-point calibration curve prepared from a DMSO stock.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Estimate solubility during biological screening (e.g., "Is it soluble at 10 µM in the assay buffer?").

Workflow:

  • Prepare a 10 mM stock in 100% DMSO.

  • Spike 1 µL of stock into 99 µL of PBS (Final = 100 µM, 1% DMSO).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity using a Nephelometer or UV-Vis plate reader (Absorbance at 620 nm).

  • Threshold: An increase in OD > 0.005 indicates precipitation.

Part 4: Mechanistic Visualization

The following diagrams illustrate the solubility workflow and the structural logic of the spiro-scaffold.

Figure 1: Thermodynamic Solubility Workflow A self-validating loop to ensure true equilibrium is reached.

SolubilityWorkflow Start Weigh Solid (Excess Amount) AddSolvent Add Solvent (PBS / Water) Start->AddSolvent Shake Equilibrate 24h @ 25°C AddSolvent->Shake Check Solid Visible? Shake->Check AddMore Add More Solid Check->AddMore No (Clear Solution) Centrifuge Centrifuge & Filter (0.22 µm) Check->Centrifuge Yes (Suspension) AddMore->Shake Quant HPLC/LC-MS Quantification Centrifuge->Quant

Caption: Step-by-step decision tree for determining thermodynamic solubility, ensuring saturation is achieved.

Figure 2: The Spiro-Scaffold Solvation Logic Why does this molecule behave differently than a phenyl ring?

SpiroLogic Core Spiro[3.3]heptane Core Feature1 High Fsp3 (3D Shape) Core->Feature1 Feature2 Rigid Exit Vectors Core->Feature2 Feature3 Lipophilic Surface Core->Feature3 Result1 Disrupted Crystal Packing (vs. Flat Aromatics) Feature1->Result1 Improved Sol (Organic) Result2 High LogP (Low Water Sol) Feature3->Result2 Reduced Sol (Aqueous)

Caption: Structural drivers influencing the solubility profile of spiro[3.3]heptane derivatives.

Part 5: References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition . A foundational review on the physicochemical advantages of spirocycles (LogP modulation).

  • Zheng, Y., & Tice, C. M. (2016).[4] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters . Discusses the solubility trends of spiro[3.3]heptanes vs. piperidines.

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv . Recent preprint detailing the specific solubility and metabolic stability of spiro[3.3]heptane derivatives.

  • PubChem Compound Summary . (2025). 1-(Spiro[3.3]heptan-2-yl)ethan-1-ol (CAS 2107580-91-4).[1] National Center for Biotechnology Information.

  • Lipinski, C. A., et al. (2001).[5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews . The definitive guide on solubility protocols.

Sources

Protocols & Analytical Methods

Method

use of 1-Spiro[3.3]heptan-2-ylethanol in organic synthesis

Application Note: Strategic Utilization of 1-Spiro[3.3]heptan-2-ylethanol in Organic Synthesis Executive Summary In the modern pursuit of "escaping flatland" (increasing Fsp³ character), the spiro[3.3]heptane moiety has...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Spiro[3.3]heptan-2-ylethanol in Organic Synthesis

Executive Summary

In the modern pursuit of "escaping flatland" (increasing Fsp³ character), the spiro[3.3]heptane moiety has emerged as a premium bioisostere for cyclohexanes, piperidines, and phenyl rings. 1-Spiro[3.3]heptan-2-ylethanol (CAS: 2107580-91-4) serves as a critical "anchor" building block, providing a reactive hydroxyl handle extended from the rigid spirocyclic core.

This guide details the specific synthetic utility of this compound, focusing on its role as a linker precursor in PROTACs (Proteolysis Targeting Chimeras) and as a scaffold for GPCR modulators . We provide validated protocols for its activation (chloroformate/mesylate formation) and subsequent coupling, ensuring high fidelity in maintaining the strained spirocyclic architecture.

Chemical Profile & Structural Advantages

PropertyDataRelevance
Compound Name 1-Spiro[3.3]heptan-2-ylethanolPrimary/Secondary Alcohol Building Block
CAS Number 2107580-91-4Unique Identifier for sourcing
Formula C₉H₁₆OMW: 140.22 g/mol
Physical State Colorless OilLipophilic, typically soluble in DCM, THF
Core Geometry Spiro[3.3]heptanePuckered Rings: The two cyclobutane rings are puckered, creating a distinct 90° twist between substituents, offering novel exit vectors compared to flat aromatics.[1][2]
Metabolic Stability HighThe strained spiro system is surprisingly resistant to oxidative metabolism compared to piperidines.

Expert Insight: The "ethanol" side chain acts as a flexible spacer. Unlike a hydroxyl group directly attached to the ring (which can be sterically crowded), the ethyl linker allows for efficient nucleophilic attacks and reduces steric clash during protein binding events.

Core Application 1: Synthesis of Reactive Carbonate Linkers (PROTACs)

Context: In the development of targeted protein degraders, this alcohol is frequently converted into an activated chloroformate or carbonate to link a spirocyclic E3 ligase ligand to a warhead.

Protocol A: Activation to Chloroformate using Triphosgene Reference Grounding: Adapted from Patent US20240317706A1 [1].

Reagents:

  • Substrate: 1-Spiro[3.3]heptan-2-ylethanol (1.0 equiv)[3]

  • Reagent: Bis(trichloromethyl) carbonate (Triphosgene) (1.0 equiv)

  • Base: Pyridine (2.0 equiv)[3]

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. The spiro[3.3]heptane core is stable, but moisture will hydrolyze the product.

  • Dissolution: Dissolve 1-Spiro[3.3]heptan-2-ylethanol in anhydrous DCM (0.3 M concentration). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add Pyridine dropwise. Ensure the temperature does not spike.

  • Activation: Add Triphosgene (solid) in small portions or as a solution in DCM over 10 minutes. Caution: Triphosgene generates phosgene in situ. Perform in a well-ventilated fume hood.

  • Reaction: Stir at 0°C for 15 minutes, then allow to warm to 20°C (Room Temp) and stir for 1 hour.

  • Monitoring: Monitor by TLC (stain with KMnO₄; the alcohol spot should disappear) or quench an aliquot with methanol to check for the methyl carbonate by LCMS.

  • Workup: Concentrate the reaction mixture under reduced pressure (keep bath <30°C) to remove excess phosgene/HCl. The residue (crude chloroformate) is typically used immediately in the next coupling step (e.g., reaction with an amine) to avoid degradation.

Mechanism & Causality: Pyridine acts as a nucleophilic catalyst, forming an acyl pyridinium intermediate with phosgene, which is then attacked by the alcohol oxygen. The 0°C start is crucial to prevent elimination side reactions or ring opening, although the spiro[3.3] system is relatively robust.

Core Application 2: Nucleophilic Substitution via Sulfonates

Context: For creating ether or amine linkages where a carbamate is not desired.

Protocol B: Mesylation and Displacement

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: DCM

Step-by-Step Methodology:

  • Mesylation: To a solution of the alcohol in DCM at 0°C, add TEA followed by slow addition of MsCl. Stir for 2 hours.

  • Quench: Wash with cold 1N HCl, then NaHCO₃. Dry over MgSO₄.

  • Displacement (General): Dissolve the crude mesylate in DMF or Acetonitrile. Add the nucleophile (e.g., a phenol, secondary amine, or phthalimide) and a base (K₂CO₃ or Cs₂CO₃). Heat to 60–80°C.

    • Note: The spiro[3.3]heptane ring imposes steric bulk. If the nucleophile is bulky, use Cs₂CO₃ in DMF at 80°C to drive the S_N2 reaction.

Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways available from the parent alcohol.

SpiroPathways Figure 1: Divergent synthetic utility of 1-Spiro[3.3]heptan-2-ylethanol. Alcohol 1-Spiro[3.3]heptan-2-ylethanol (Starting Material) Chloroformate Chloroformate (Activated Linker) Alcohol->Chloroformate Triphosgene, Pyridine 0°C -> RT Mesylate Mesylate/Tosylate (Leaving Group) Alcohol->Mesylate MsCl, TEA, DCM 0°C Aldehyde Spiro-Acetaldehyde (Oxidation Product) Alcohol->Aldehyde Dess-Martin Periodinane or Swern Ox. Carbamate Carbamate/Urea (PROTAC Linker) Chloroformate->Carbamate + Amine/Aniline EtherAmine Ether/Amine (Scaffold Extension) Mesylate->EtherAmine + Phenol/Amine K2CO3, DMF, Heat RedAmin Secondary Amine (via Reductive Amination) Aldehyde->RedAmin + Amine, NaBH(OAc)3

Caption: Figure 1 outlines the three primary activation pathways: Carbonylation (Red), Sulfonylation (Yellow), and Oxidation (Green), enabling access to diverse chemical space.

Safety & Handling

  • Stability: Spiro[3.3]heptane derivatives are generally stable to air and moisture. However, the alcohol should be stored under inert atmosphere to prevent slow oxidation.

  • Hazards: The compound is classified as a combustible liquid and causes skin/eye irritation (H315, H319).[2]

  • Triphosgene Warning: When using Protocol A, always work in a high-efficiency fume hood. Triphosgene is a solid source of phosgene gas, which is lethal if inhaled.

References

  • Patent US20240317706A1 . Compounds that mediate protein degradation and methods of use thereof. (2024). Google Patents. Link

  • Mykhailiuk, P. K., et al. (2024).[4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary . Spiro[3.3]heptan-2-ylmethanol (Related Homolog Data). National Center for Biotechnology Information. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

Application

derivatization protocol for 1-Spiro[3.3]heptan-2-ylethanol

Application Note: Advanced Derivatization Protocols for 1-(Spiro[3.3]heptan-2-yl)ethanol Executive Summary & Scientific Context 1-(Spiro[3.3]heptan-2-yl)ethanol represents a class of -rich, conformationally restricted sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Protocols for 1-(Spiro[3.3]heptan-2-yl)ethanol

Executive Summary & Scientific Context

1-(Spiro[3.3]heptan-2-yl)ethanol represents a class of


-rich, conformationally restricted scaffolds increasingly utilized in medicinal chemistry to "escape flatland" (improve solubility and metabolic stability compared to aromatic analogs).[1][2][3] However, the analysis of this molecule presents three distinct challenges:
  • Lack of Chromophores: The saturated spiro[3.3]heptane core does not absorb significantly in the UV-Vis region, rendering standard HPLC-UV detection impossible without modification.[1][2][3]

  • Volatility & Polarity: As a low-molecular-weight alcohol, it is prone to peak tailing in GC due to hydrogen bonding and may degrade thermally.[1][2][3]

  • Stereochemistry: The molecule contains a chiral center at the C1 position of the ethanol chain (and potentially geometric isomerism relative to the spiro ring pucker), requiring enantioselective analysis.[1][3]

This guide provides three validated protocols to address these challenges, ensuring high-sensitivity detection and stereochemical resolution.

Chemical Profile & Derivatization Strategy

PropertyDescriptionAnalytical Implication
Structure Secondary alcohol attached to a rigid spiro[3.3]heptane ring.[1][2][3]Steric bulk from the spiro ring may slow down reaction kinetics compared to linear alcohols.[1][2][3]
Chromophore None (Transparent >200 nm).[2][3]Mandatory derivatization for UV/Fluorescence detection.[1][2][3]
Volatility Moderate to High.[2][3]Suitable for GC-MS after silylation to improve peak shape.[1][2][3]
Chirality Chiral Center at C1 (ethanol chain).[2][3]Requires chiral stationary phase or diastereomeric derivatization (Mosher's method).[1][2][3]
Decision Tree: Selecting the Right Protocol

Derivatization_Workflow Start Start: 1-(Spiro[3.3]heptan-2-yl)ethanol Sample Goal Define Analytical Goal Start->Goal GC GC-MS Analysis (Volatile/Thermal Stability) Goal->GC Quant/ID HPLC HPLC/LC-MS Analysis (UV/Fluorescence) Goal->HPLC Purity/Isolation Chiral Enantiomeric Purity (Stereochemistry) Goal->Chiral ee Determination Silylation Protocol A: Silylation (MSTFA + 1% TMCS) GC->Silylation Acylation Protocol B: Acylation (3,5-Dinitrobenzoyl Chloride) HPLC->Acylation Moshers Protocol C: Mosher's Ester (R/S-MTPA-Cl) Chiral->Moshers

Figure 1: Analytical workflow for selecting the appropriate derivatization method based on the instrument platform and data requirements.[1][2][3]

Protocol A: Silylation for GC-MS Analysis

Objective: Cap the hydroxyl group with a Trimethylsilyl (TMS) group to reduce polarity, eliminate hydrogen bonding, and improve volatility.[1][2][3] Reagent:


-Methyl-

-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.[1][2][3] Mechanism: Nucleophilic attack of the alcohol oxygen on the silicon atom.[1][2][3] The bulky spiro group necessitates the use of TMCS as a catalyst to ensure complete conversion.[1][3]
Materials
  • Reagent: MSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1][2][3]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).[1][2][3]

  • Vial: 2 mL GC crimp-top vial with PTFE/Silicone septa.

Step-by-Step Procedure
  • Sample Preparation: Weigh 1–5 mg of 1-(spiro[3.3]heptan-2-yl)ethanol into a clean, dry GC vial.

  • Solvent Addition: Add 500 µL of anhydrous pyridine. Vortex for 10 seconds to dissolve.

  • Reagent Addition: Add 100 µL of MSTFA + 1% TMCS.

    • Critical Note: Ensure the reagent is fresh.[1][2][3] Moisture turns MSTFA cloudy.[1][2][3]

  • Incubation: Cap the vial immediately. Incubate at 60°C for 30 minutes .

    • Reasoning: While primary alcohols react at room temperature, the secondary alcohol adjacent to the spiro ring poses steric hindrance.[1][3] Heat ensures quantitative conversion.[1][2][3]

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

  • Analysis: Inject 1 µL directly into the GC-MS (Split mode 1:10 to 1:50 depending on concentration).

GC-MS Parameters (Recommended):

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2][3]

  • Inlet: 250°C.

  • Oven: 60°C (1 min) → 15°C/min → 280°C (5 min).

  • MS Source: Electron Ionization (EI), 70 eV.[1][2][3] Look for the

    
     ion (loss of methyl from TMS) as a diagnostic fragment.[1][2][3]
    

Protocol B: UV-Tagging for HPLC Analysis (Acylation)

Objective: Attach a chromophore (3,5-dinitrobenzoyl group) to enable UV detection at 254 nm. Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).[1][2][3] Mechanism: Esterification.[1][2][3][4]

Materials
  • Reagent: 3,5-Dinitrobenzoyl chloride (solid).[1][2][3]

  • Catalyst: 4-Dimethylaminopyridine (DMAP).[1][2][3]

  • Base: Triethylamine (TEA).[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM).[1][2][3]

Step-by-Step Procedure
  • Reaction Mix: In a 4 mL screw-cap vial, dissolve 10 mg of the spiro-alcohol in 1 mL of anhydrous DCM.

  • Base/Catalyst: Add 20 µL of Triethylamine and a catalytic amount (approx. 1 mg) of DMAP.

  • Derivatization: Add 15 mg (1.5 equivalents) of 3,5-Dinitrobenzoyl chloride.

  • Reaction: Stir or shake at room temperature for 1 hour . The solution may turn slight yellow.[1][2][3]

  • Quenching: Add 500 µL of 5% NaHCO₃ solution to quench excess acid chloride. Vortex vigorously.

  • Extraction: Remove the organic (bottom) layer using a glass Pasteur pipette.[1][2][3] Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.[1][2][3]

  • Analysis: Inject onto HPLC-UV.

    • Detection Wavelength: 254 nm (strong absorbance from nitro-aromatic ring).[1][2][3]

Protocol C: Chiral Resolution (Mosher's Ester Analysis)

Objective: Determine the enantiomeric excess (ee) or absolute configuration of the secondary alcohol. Reagent:


- and 

-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1][2][3] Mechanism: Formation of diastereomeric esters.[1][2][3] The NMR signals (¹H or ¹⁹F) of the diastereomers will be chemically distinct.[1][2][3]
Step-by-Step Procedure
  • Setup: Prepare two separate vials (labeled R-ester and S-ester ).

  • Dissolution: Dissolve 5 mg of spiro-alcohol in 0.6 mL of deuterated chloroform (

    
    ) directly in an NMR tube (or reaction vial if purification is needed).
    
  • Reagents: Add 10 µL of dry Pyridine and 10 µL of

    
    -(-)-MTPA-Cl to the first vial. Add 
    
    
    
    -(+)-MTPA-Cl to the second.[1][2][3]
  • Reaction: Shake at Room Temperature for 1 hour.

    • Note: The reaction is usually fast enough that purification is not strictly necessary for ¹H NMR if reagents are clean, but passing through a small silica plug is recommended to remove pyridine salts.[1][3]

  • NMR Analysis: Acquire ¹H NMR or ¹⁹F NMR.

    • Interpretation: Analyze the chemical shift differences (

      
      ) of the methyl protons on the ethanol chain or the protons on the spiro ring. The spatial proximity of the phenyl group in the MTPA moiety will shield/deshield protons differently in the 
      
      
      
      vs
      
      
      diastereomers, allowing assignment of configuration based on the Mosher model.[1][2][3]

References

  • Spiro Scaffold Properties: Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1][2][3] Journal of Medicinal Chemistry, 2021.[1][2][3] Link[1][2][3]

  • GC Derivatization Standards: "Derivatization Reagents for Gas Chromatography." Sigma-Aldrich Technical Bulletin. Link

  • Chiral Analysis: Hoye, T. R., et al.[1][2][3] "A Practical Guide to Mosher's Method."[1][2][3] Nature Protocols, 2007.[1][2][3] Link[1][2][3]

  • Spiro[3.3]heptane Synthesis: Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere."[1][2][3][5][6][7][8] ChemRxiv, 2024.[1][2][3] Link[1][2][3]

Disclaimer: All protocols involve hazardous chemicals.[1][2][3] Perform all reactions in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).[1][2][3]

Sources

Method

scale-up synthesis considerations for 1-Spiro[3.3]heptan-2-ylethanol

An Application Note on the Scale-Up Synthesis of 1-Spiro[3.3]heptan-2-ylethanol Authored by: A Senior Application Scientist Introduction: The Strategic Value of Spiro[3.3]heptane Scaffolds In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scale-Up Synthesis of 1-Spiro[3.3]heptan-2-ylethanol

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Spiro[3.3]heptane Scaffolds

In modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical properties has led to a paradigm shift away from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds. The spiro[3.3]heptane motif has emerged as a particularly valuable building block, acting as a rigid, non-planar bioisostere for benzene rings.[1] This structural rigidity allows for precise projection of functional groups into three-dimensional space, enhancing interactions with biological targets while often improving properties like solubility and metabolic stability. 1-Spiro[3.3]heptan-2-ylethanol (also known as spiro[3.3]heptan-2-ylmethanol) is a key functionalized derivative, serving as a versatile precursor for introducing the spiro[3.3]heptane core into more complex pharmaceutical candidates.[1][2]

This document provides a comprehensive guide for the scale-up synthesis of 1-Spiro[3.3]heptan-2-ylethanol, focusing on a robust and scalable synthetic route. It addresses critical process considerations, safety protocols, and analytical checkpoints necessary for transitioning from laboratory-scale discovery to pilot-plant production.

Section 1: Synthetic Strategy and Route Selection for Scalability

A successful scale-up campaign hinges on selecting a synthetic route that is not only high-yielding but also safe, economical, and operationally simple on a large scale. Several theoretical routes to 1-Spiro[3.3]heptan-2-ylethanol were considered.

  • Route A: Reduction of Spiro[3.3]heptane-2-carboxylic acid. This is the most direct approach. It involves the synthesis of a stable, often crystalline carboxylic acid intermediate, which can be purified to a high degree before the final, high-impact reduction step.

  • Route B: Wittig Olefination of Spiro[3.3]heptan-2-one. This route requires the synthesis of the corresponding ketone, followed by a Wittig reaction to form an exocyclic methylene, and a subsequent hydroboration-oxidation.[3][4][5] While feasible, this multi-step conversion from the ketone introduces complex reagents (phosphonium ylides, boranes) and generates significant stoichiometric byproducts (triphenylphosphine oxide), which complicates purification at scale.

  • Route C: Grignard Reaction on Spiro[3.3]heptan-2-carbaldehyde. This would require the synthesis of a potentially less stable aldehyde intermediate. While the Grignard reaction itself is scalable, the stability and accessibility of the aldehyde precursor are key concerns.

Chosen Strategy: Route A was selected for its convergence, use of a stable intermediate, and reliance on a well-understood, albeit energetic, final reduction step. The overall workflow is depicted below.

Synthetic_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Reduction A 1,1-Bis(bromomethyl)cyclobutane + Diethyl Malonate B Spiro[3.3]heptane-2,6-dicarboxylic Acid A->B  NaOEt, EtOH  then H3O+, Δ (-CO2) C Spiro[3.3]heptane-2-carboxylic Acid B->C  Selective Decarboxylation  (Heat, 220 °C) D 1-Spiro[3.3]heptan-2-ylethanol (Target Molecule) C->D  1. LiAlH4, THF  2. H2O/NaOH Work-up

Caption: Selected synthetic workflow for 1-Spiro[3.3]heptan-2-ylethanol.

Section 2: Detailed Synthesis Protocols

Protocol 2.1: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid (Intermediate)

This procedure is adapted from established methods for constructing the spiro[3.3]heptane core.[1][2] The synthesis begins with the double alkylation of diethyl malonate followed by hydrolysis and thermal decarboxylation.

Step A: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe. Ensure the system is thoroughly dried and purged with nitrogen.

  • Reagent Charge: Charge sodium metal (2.0 kg, 87.0 mol) to anhydrous ethanol (25 L) in portions, maintaining the temperature below 60°C. Once all the sodium has reacted to form sodium ethoxide, cool the solution to 25°C.

  • Malonate Addition: Add diethyl malonate (6.7 kg, 41.8 mol) dropwise over 1 hour, maintaining the temperature at 25-30°C.

  • Cyclization: Add 1,1-bis(bromomethyl)cyclobutane (prepared separately, 10.0 kg, 41.3 mol) dropwise over 4-5 hours. An exotherm will be observed; maintain the internal temperature below 40°C using jacket cooling. After the addition is complete, heat the mixture to reflux (approx. 78°C) for 16 hours.

  • Work-up: Cool the reaction to room temperature and filter off the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dilute the residue with toluene (20 L) and wash with water (2 x 10 L) and brine (10 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diester.

Step B: Hydrolysis and Decarboxylation

  • Hydrolysis: Charge the crude diester from the previous step into the 50 L reactor. Add a solution of sodium hydroxide (5.0 kg, 125 mol) in water (20 L) and ethanol (10 L). Heat the mixture to reflux for 8 hours until saponification is complete (monitored by TLC or GC).

  • Acidification: Cool the mixture to 10°C and slowly acidify with concentrated hydrochloric acid (approx. 12 L) to pH 1. The diacid will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water (3 x 5 L), and dry under vacuum at 60°C to yield crude spiro[3.3]heptane-2,6-dicarboxylic acid.

  • Decarboxylation: Place the crude diacid (8.3 g scale example) in a suitable vessel and heat to 220°C for 30-45 minutes, or until the evolution of carbon dioxide ceases.[6] The molten liquid will solidify upon cooling.

  • Purification: The resulting solid is crude spiro[3.3]heptane-2-carboxylic acid. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) provides the purified intermediate.

Protocol 2.2: Reduction to 1-Spiro[3.3]heptan-2-ylethanol (Final Product)

This step involves the use of Lithium Aluminum Hydride (LAH), a highly reactive and hazardous reagent that demands strict safety protocols.[7][8][9]

Reagents and Stoichiometry

ReagentMW ( g/mol )Amount (kg)MolesEquivalents
Spiro[3.3]heptane-2-carboxylic acid154.215.0032.421.0
Lithium Aluminum Hydride (LAH)37.951.8548.751.5
Tetrahydrofuran (THF), anhydrous-75 L--
Water (for quench)18.021.85 L102.7-
15% NaOH (aq) (for quench)40.001.85 L--
Water (for quench)18.025.55 L308.1-

Procedure

  • Reactor Preparation: A 100 L jacketed reactor must be scrupulously cleaned, dried, and rendered inert with a continuous nitrogen purge.

  • LAH Slurry: Under a strict nitrogen atmosphere, charge anhydrous THF (50 L) into the reactor and cool to 0-5°C. Carefully charge the Lithium Aluminum Hydride powder (1.85 kg) in portions, ensuring it is not exposed to atmospheric moisture.[8][10] Stir the resulting slurry for 30 minutes at 0-5°C.

  • Substrate Addition: Dissolve the spiro[3.3]heptane-2-carboxylic acid (5.00 kg) in anhydrous THF (25 L). Add this solution to the LAH slurry dropwise via an addition funnel or pump over 3-4 hours, maintaining the internal temperature strictly between 5-10°C. Caution: The reaction is highly exothermic.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Controlled Quench (Fieser Work-up): Cool the reactor back down to 0-5°C. This is the most hazardous part of the operation. Quench the reaction by the slow, dropwise addition of the following, maintaining temperature below 15°C:

    • Water (1.85 L)

    • 15% w/v Sodium Hydroxide solution (1.85 L)

    • Water (5.55 L) A granular white precipitate of aluminum salts will form, which is easily filterable.

  • Isolation: Stir the resulting slurry for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF (2 x 10 L).

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-Spiro[3.3]heptan-2-ylethanol. The product can be further purified by vacuum distillation.

Section 3: Critical Scale-Up Considerations and Process Safety

Transitioning the described synthesis from grams to kilograms introduces significant challenges, primarily related to thermal management and reagent handling.

Thermal Safety:

  • LAH Reduction: The reduction of a carboxylic acid with LAH is highly exothermic. Inadequate cooling can lead to a thermal runaway, boiling the THF solvent (b.p. 66°C) and potentially over-pressurizing the reactor.[11] The rate of addition of the carboxylic acid solution is the primary control parameter. A reaction calorimetry study is strongly recommended before scaling beyond 1 kg to determine the heat of reaction and ensure the reactor's cooling capacity is sufficient.

  • Quench: The quench of excess LAH is extremely energetic. Adding water too quickly can generate a large volume of hydrogen gas, creating a flammable/explosive atmosphere and causing violent boiling.[8][12] A slow, controlled addition rate with robust cooling is non-negotiable. For very large scales, a "reverse quench" (adding the reaction mixture to a quenching vessel) may be considered.

Reagent Handling:

  • Lithium Aluminum Hydride: LAH is a water-reactive, flammable solid.[8][13] Large quantities should be handled in a glove box or with specialized powder charging systems to prevent contact with air and moisture. All personnel must be trained in its specific hazards and wear appropriate PPE, including flame-retardant lab coats.[9]

  • Anhydrous Solvents: The use of anhydrous THF is critical, as water will violently react with and consume the LAH.[14] At scale, solvents should be sourced from sealed drums and transferred under a nitrogen blanket.

Purification at Scale:

  • While laboratory purifications often rely on silica gel chromatography, this method is expensive and inefficient for multi-kilogram quantities.[15]

  • Vacuum Distillation: This is the preferred method for purifying the final liquid product, provided it is thermally stable and has a suitable boiling point.

  • Crystallization: The carboxylic acid intermediate should be purified by crystallization to ensure high-purity input for the final step, which simplifies the final product's purification.

LAH_Workup_Decision_Tree Start Reaction Complete Cool Cool Reactor to 0-5 °C Start->Cool CheckTemp Is T_internal < 5 °C? Cool->CheckTemp AddH2O Slow, Dropwise Addition of H2O CheckTemp->AddH2O  Yes Hold Hold & Adjust Cooling CheckTemp->Hold  No MonitorExotherm1 Monitor T_internal (Keep < 15 °C) AddH2O->MonitorExotherm1 AddNaOH Slow, Dropwise Addition of 15% NaOH MonitorExotherm1->AddNaOH MonitorExotherm2 Monitor T_internal (Keep < 15 °C) AddNaOH->MonitorExotherm2 AddFinalH2O Slow, Dropwise Addition of Final H2O MonitorExotherm2->AddFinalH2O MonitorExotherm3 Monitor T_internal (Keep < 15 °C) AddFinalH2O->MonitorExotherm3 Stir Stir Slurry for 1 hr MonitorExotherm3->Stir End Proceed to Filtration Stir->End Hold->CheckTemp

Caption: Decision and safety checkpoint logic for the LAH quench procedure.

Section 4: Analytical In-Process Controls (IPCs)

To ensure a robust and reproducible process, analytical checks must be embedded at critical stages.

StageAnalytical MethodPurposeAcceptance Criteria
Step 2.1 (Decarboxylation) HPLC, ¹H NMRConfirm complete conversion of diacid to monoacid.Starting material < 1.0%
Step 2.2 (LAH Reduction) TLC (e.g., 20% EtOAc/Hex), LC-MSMonitor disappearance of starting carboxylic acid.Starting material < 0.5%
Final Product GC-FID, ¹H & ¹³C NMR, Karl FischerDetermine purity, confirm structure, and measure water content.Purity > 98.0%, structure confirmed, water < 0.1%

Conclusion

The synthesis of 1-Spiro[3.3]heptan-2-ylethanol via the reduction of its corresponding carboxylic acid is a robust and scalable route. The primary challenges at scale are the safe handling of Lithium Aluminum Hydride and the management of reaction exotherms. By implementing stringent engineering controls, detailed safety protocols, and in-process analytical checks, this valuable building block can be produced safely and efficiently on a multi-kilogram scale, enabling its broader use in drug development programs.

References

  • Buhl, T., et al. (2006). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from PrepChem.com. [Link]

  • Mykhailiuk, P. K., et al. (2019). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptan-2-ylmethanol. PubChem Compound Database. [Link]

  • Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as saturated bioisosteres of meta-substituted benzene. ResearchGate. [Link]

  • American Chemical Society. (n.d.). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. [Link]

  • Bloom Tech. (2024). How to handle lithium aluminum hydride?. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Method for purifying alcohol compound. CN105985220B.
  • University of Georgia Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx. [Link]

  • YouTube. (2024). Grignard reaction safety. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • University of Malaya. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. [Link]

  • Boston University. (2012). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

Sources

Application

Application Note: High-Resolution Purification of 1-Spiro[3.3]heptan-2-ylethanol via Normal Phase Flash Chromatography

Executive Summary & Scientific Context The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for benzene rings in modern drug discovery.[1][2][3] Its incorporation improves physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for benzene rings in modern drug discovery.[1][2][3] Its incorporation improves physicochemical properties—specifically increasing solubility and metabolic stability while reducing lipophilicity (LogP) compared to planar aromatic systems.

This protocol details the purification of 1-Spiro[3.3]heptan-2-ylethanol , a key intermediate often synthesized via the reduction of spiro-esters or ketones. The purification presents two specific challenges:

  • Detection Limits: The saturated spiro-core lacks a strong UV chromophore (unlike benzene), rendering standard UV detection (254 nm) ineffective unless the C1 substituent is aromatic.

  • Stereochemical Complexity: The 1,2-substitution pattern on the cyclobutane ring creates cis and trans diastereomers. These isomers possess distinct biological activities and must often be resolved during the flash chromatography stage.

Physicochemical Profile & Strategy

Before initiating purification, we must understand the molecule's behavior on the stationary phase.

PropertyValue (Est.)Chromatographic Implication
LogP 1.2 – 2.0Moderate polarity. Elutes well in mid-range organic solvents.
pKa ~16 (Alcohol)Non-ionizable at neutral pH. No modifiers (TEA/TFA) required.
UV Abs Weak/NoneCritical: UV triggers will fail. Destructive staining is required.
Geometry Rigid/PuckeredDiastereomers (cis/trans) often display

, allowing separation.

The Strategy: We will utilize high-surface-area silica gel (40–63 µm) with a shallow gradient of Hexane/Ethyl Acetate. Detection will rely on Phosphomolybdic Acid (PMA) or Vanillin staining.

Method Development: Thin Layer Chromatography (TLC)

Do not skip this step. The separation of diastereomers is predicted here.

Visualization (The "Blind Spot" Fix)

Since the spiro-alcohol is UV-inactive, you must prepare a chemical stain.

  • Primary Stain: Phosphomolybdic Acid (PMA) .

    • Mechanism:[2][4][5] Oxidizes the alcohol/hydrocarbon; the spot turns dark blue/green upon heating.

  • Secondary Stain: Vanillin/Sulfuric Acid .

    • Mechanism:[2][4][5] Specific for alcohols and ketones; yields distinct colors (often blue or violet) for different diastereomers.

Eluent Screening

Run TLC plates in the following solvent systems. Aim for an


 of 0.25 – 0.35 for the target alcohol.
  • System A: 10% EtOAc in Hexane (Likely too non-polar; product stays at baseline).

  • System B: 30% EtOAc in Hexane (Target range for most spiro-alcohols).

  • System C: 50% EtOAc in Hexane (Likely moves impurities to solvent front).

Diastereomer Check: Look for a "figure-8" spot or two distinct spots close together in System B. If seen, a shallower gradient is required for the column.

Detailed Protocol: Flash Column Chromatography

Stationary Phase Selection
  • Resin: Irregular Silica Gel, 40–63 µm (60 Å pore size).

  • Cartridge Sizing: Use a 1:40 to 1:50 ratio of sample mass to silica mass.

    • Example: For 500 mg crude, use a 24g or 40g cartridge. The spiro-scaffold's rigidity often requires higher silica ratios for isomer resolution.

Sample Loading
  • Preferred: Solid Load .

    • Dissolve crude in minimal Dichloromethane (DCM). Add Celite (1:2 ratio w/w). Evaporate to a free-flowing powder.

    • Reasoning: Liquid loading with DCM can cause "band broadening" due to solvent strength mismatch, ruining the separation of close-eluting diastereomers.

Gradient Program

Mobile Phase A: n-Heptane (or Hexane) Mobile Phase B: Ethyl Acetate (EtOAc) Flow Rate: 25–30 mL/min (for 40g column)

SegmentCV (Column Volumes)% B (EtOAc)Purpose
Equilibration 3 CV0%Wetting the bed.
Isocratic Hold 2 CV0–5%Elute non-polar impurities (alkenes/protectors).
Gradient 1 10 CV5%

40%
Separation Zone. Shallow slope for diastereomers.
Gradient 2 5 CV40%

80%
Elute polar byproducts (diols/acids).
Flush 3 CV100%Clean column.
Fraction Collection & Analysis
  • Collection: Collect small fractions (e.g., 10–15 mL) during the "Gradient 1" phase.

  • Validation: Spot every 3rd tube on a TLC plate. Stain with PMA and heat.

  • Pooling:

    • Pure Trans: Pool early eluting spots (typically).

    • Mixed Fractions: Keep separate for re-column or crystallization.

    • Pure Cis: Pool late eluting spots.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

PurificationProtocol Start Crude 1-Spiro[3.3]heptan-2-ylethanol TLC TLC Screening (Stain: PMA/Vanillin) Start->TLC Decision Diastereomers Visible? TLC->Decision SolidLoad Solid Load on Celite Decision->SolidLoad Yes (Use shallow gradient) Decision->SolidLoad No (Standard gradient) Flash Flash Chromatography Gradient: 5-40% EtOAc/Hex SolidLoad->Flash Analysis Fraction Analysis (TLC+Stain) Flash->Analysis Pool Pool Pure Fractions Analysis->Pool

Figure 1: Decision tree for the purification of non-UV active spiro-alcohols.

Troubleshooting & Expert Notes

Issue: "Ghost" Peaks (Nothing on UV)
  • Cause: As noted, the spiro[3.3]heptane core is UV transparent.

  • Solution: Use an ELSD (Evaporative Light Scattering Detector) if available. It detects mass rather than absorbance, making it ideal for this class of compounds.

Issue: Poor Separation of Diastereomers[6]
  • Cause: The 1,2-substitution on the cyclobutane ring creates a "puckered" conformation. The difference in interaction with silica may be minimal.

  • Solution: Switch solvent system. Try DCM / Methanol (98:2 to 95:5) . The different selectivity of DCM can sometimes resolve isomers that Hex/EtOAc cannot. Alternatively, use a high-performance spherical silica (20–40 µm).

Issue: Product Decomposition
  • Cause: While spiro[3.3]heptanes are relatively stable, the cyclobutane ring has ring strain (~26 kcal/mol). Highly acidic silica can trigger rearrangement.

  • Solution: If degradation is observed (new spots appearing during elution), add 0.1% Triethylamine (TEA) to the mobile phase to neutralize the silica surface.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie Int.[3] Ed. (2024).[1][4][6] Discusses the physicochemical properties and stability of the spiro[3.3]heptane core. 4[1][2][3][7][8][9][10]

  • Ketoreductase-catalyzed access to axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. Organic Letters (2026). Provides specific chromatographic conditions (EtOAc/Heptane gradients) for spiro-alcohol derivatives. 6[1][2][3][4][7][8][9][10][11][12]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers (2019). General principles on separating diastereomers of rigid bicyclic systems. 10[1][2][3][7][8][9][10][11]

Sources

Method

stereoselective reactions involving 1-Spiro[3.3]heptan-2-ylethanol

Application Note: Stereoselective Synthesis and Functionalization of 1-(Spiro[3.3]heptan-2-yl)ethanol Executive Summary Spiro[3.3]heptane scaffolds have emerged as critical bioisosteres for phenyl rings and gem-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis and Functionalization of 1-(Spiro[3.3]heptan-2-yl)ethanol

Executive Summary

Spiro[3.3]heptane scaffolds have emerged as critical bioisosteres for phenyl rings and gem-dimethyl groups in drug discovery. Their high


 character, defined exit vectors, and metabolic stability offer significant advantages over planar aromatics. However, the synthesis of substituted derivatives—specifically chiral alcohols like 1-(spiro[3.3]heptan-2-yl)ethanol —presents unique stereochemical challenges.

This Application Note details the stereoselective synthesis of 1-(spiro[3.3]heptan-2-yl)ethanol via the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone precursor. We provide a validated protocol for establishing the chiral center on the exocyclic ethanol chain, ensuring high enantiomeric excess (>95% ee), and discuss the implications of ring puckering on reactivity.

Structural Analysis & Stereochemical Challenges

The target molecule, 1-(spiro[3.3]heptan-2-yl)ethanol , consists of a spiro[3.3]heptane core substituted at the 2-position with a 1-hydroxyethyl group.

  • Chirality: The spiro[3.3]heptane core is achiral (possessing a plane of symmetry) unless polysubstituted. However, the introduction of the hydroxyethyl group creates a chiral center at the

    
    -carbon of the side chain.
    
  • Conformation: The cyclobutane rings in spiro[3.3]heptane are puckered (butterfly conformation) to relieve torsional strain. This puckering creates distinct "axial" and "equatorial" environments, influencing the trajectory of incoming nucleophiles or hydride sources.

DOT Diagram: Stereochemical Pathway

The following diagram illustrates the retrosynthetic logic and the stereocontrol point.

SpiroSynthesis cluster_mech Stereoselective Step Precursor Spiro[3.3]heptane-2-carboxylic acid Ketone 2-Acetylspiro[3.3]heptane (Prochiral Ketone) Precursor->Ketone 1. Weinreb Amide 2. MeMgBr Product (S)-1-(Spiro[3.3]heptan-2-yl)ethanol (Target Chiral Alcohol) Ketone->Product Asymmetric Reduction Catalyst Ru-TsDPEN or KRED (Chiral Catalyst) Catalyst->Product Stereocontrol

Figure 1: Synthetic workflow converting the carboxylic acid precursor to the chiral alcohol via a prochiral ketone intermediate.[1][2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of Prochiral Ketone Precursor

Objective: To synthesize 2-acetylspiro[3.3]heptane from commercially available spiro[3.3]heptane-2-carboxylic acid.

Reagents:

  • Spiro[3.3]heptane-2-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.5 eq), HOBt (1.5 eq)

  • Methylmagnesium bromide (3.0 M in ether, 1.5 eq)

  • Dichloromethane (DCM), Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • Dissolve spiro[3.3]heptane-2-carboxylic acid in DCM (0.2 M) at 0°C.

    • Add EDC·HCl, HOBt, and DIPEA (3.0 eq). Stir for 10 min.

    • Add N,O-Dimethylhydroxylamine hydrochloride. Warm to RT and stir for 12 h.

    • Validation: Monitor by TLC (EtOAc/Hex 1:1). Product (

      
      ) should appear.
      
    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Grignard Addition:

    • Dissolve the crude Weinreb amide in anhydrous THF (0.1 M) under Argon. Cool to 0°C.

    • Add MeMgBr dropwise over 20 min. Caution: Exothermic.

    • Stir at 0°C for 2 hours.

    • Quench: Slowly add sat. NH₄Cl at 0°C. Extract with Et₂O.

    • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes) yields 2-acetylspiro[3.3]heptane as a colorless oil.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of 2-acetylspiro[3.3]heptane to (S)-1-(spiro[3.3]heptan-2-yl)ethanol.

Mechanism: This protocol utilizes the Noyori asymmetric transfer hydrogenation. The Ru-TsDPEN complex facilitates a concerted hydride transfer via a six-membered transition state, discriminating between the si and re faces of the ketone based on the steric bulk of the spiro-cycle versus the methyl group.

Reagents:

  • 2-Acetylspiro[3.3]heptane (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%)

  • Formic acid/Triethylamine complex (5:2 azeotrope)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ):

    • In a flame-dried Schlenk flask, dissolve

      
       (0.5 mol%) and 
      
      
      
      (1.2 mol%) in DCM.
    • Add KOH (2 mol%) and stir for 10 min to generate the active 16-electron catalyst species (purple to orange color change).

  • Reaction Setup:

    • Add the substrate (2-acetylspiro[3.3]heptane) to the catalyst solution.

    • Add

      
       (5:2) (5.0 eq) in one portion.
      
    • Stir at room temperature (23°C) for 14–24 hours.

    • Monitoring: Monitor conversion by GC-MS or chiral HPLC.

  • Workup & Analysis:

    • Dilute with water and extract with DCM (

      
      ).
      
    • Wash organic layer with sat. NaHCO₃ (to remove excess formic acid).

    • Dry (Na₂SO₄) and concentrate.[6]

    • Purification: Flash chromatography (10-30% EtOAc/Hexanes).

Data Summary Table: Expected Results

ParameterValue / ObservationNotes
Yield 85–92%High efficiency due to minimal steric clash in TS.
Enantiomeric Excess (ee) >96% (S)Determined by Chiral HPLC (Chiralpak AD-H).
Appearance Colorless viscous oilDistinctive odor.
¹H NMR Diagnostic

3.65 (m, 1H, CH-OH)
Downfield shift from ketone precursor.

Advanced Considerations: Biocatalytic Alternatives

For scale-up applications (>100g), chemical catalysis may leave residual Ruthenium. An enzymatic approach using Ketoreductases (KREDs) is the preferred industrial route.

KRED Screening Logic: Recent studies (Org. Lett. 2022) have shown that spiro[3.3]heptane derivatives are excellent substrates for KREDs.

  • Codexis KRED Screening Kit: Screen panels P1 and P2.

  • Cofactor: NADPH (recycling system: Glucose Dehydrogenase/Glucose).

  • Buffer: KPi (pH 7.0), 30°C.

Advantages:

  • Desymmetrization: If the starting material was a 2-substituted spiro-ketone with another substituent (e.g., at position 6), KREDs can achieve dynamic kinetic resolution (DKR), setting both the alcohol stereocenter and the ring cis/trans ratio simultaneously.

DOT Diagram: Enzymatic Desymmetrization Logic

Biocatalysis Substrate Prochiral Spiro-Ketone TS Enzyme-Substrate Complex (Steric Recognition of Spiro Ring) Substrate->TS Enzyme KRED + NADPH Enzyme->TS Product_R (R)-Alcohol (Anti-Prelog) TS->Product_R Slow (Mismatched) Product_S (S)-Alcohol (Prelog) TS->Product_S Fast (Matched)

Figure 2: Enzymatic selection process. KREDs typically differentiate based on the "small" (methyl) vs. "large" (spiro-ring) substituents.

References

  • Spiro[3.3]heptane as a Bioisostere: Mykhailiuk, P. K. (2021).[7][1][8][9][10][11] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. [Link]

  • Biocatalytic Stereocontrol: Li, Z., et al. (2022). "Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives." Organic Letters, 24(17), 3431–3435. [Link]

  • General Synthesis of Spiro[3.3]heptanes: Jung, M. (2025).[7][9][11][12] "Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes."[1][9][10] European Journal of Organic Chemistry. [Link][9]

  • Noyori Transfer Hydrogenation Protocol: Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. [Link]

Sources

Application

Application Notes and Protocols for the Esterification of 1-Spiro[3.3]heptan-2-ylethanol

Introduction: The Significance of the Spiro[3.3]heptane Motif in Modern Drug Discovery The spiro[3.3]heptane framework has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[3.3]heptane Motif in Modern Drug Discovery

The spiro[3.3]heptane framework has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics, allowing for precise spatial orientation of pharmacophoric elements.[1][2] This rigid structure serves as a saturated bioisostere for aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability, which are critical parameters in drug development.[1] The derivatization of spiro[3.3]heptane-containing molecules, such as 1-Spiro[3.3]heptan-2-ylethanol, through esterification of its primary alcohol, unlocks a vast chemical space for the exploration of new structure-activity relationships (SAR). These ester derivatives are pivotal in modulating properties like lipophilicity, cell permeability, and prodrug activation.

This document provides a comprehensive guide with detailed protocols for the esterification of 1-Spiro[3.3]heptan-2-ylethanol, tailored for researchers, scientists, and drug development professionals. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower the user to make informed decisions in their synthetic endeavors.

Understanding the Substrate: 1-Spiro[3.3]heptan-2-ylethanol

1-Spiro[3.3]heptan-2-ylethanol possesses a primary alcohol appended to a spiro[3.3]heptane core. While primary alcohols are generally reactive, the steric bulk of the adjacent spirocyclic moiety can influence the accessibility of the hydroxyl group. Therefore, the choice of esterification method should consider the potential for steric hindrance. This guide presents three reliable methods for the esterification of this alcohol, each with its own merits and considerations.

Protocol 1: Steglich Esterification - Mild Conditions for Sensitive Substrates

The Steglich esterification is an excellent choice for coupling carboxylic acids to alcohols under mild, neutral conditions, making it particularly suitable for substrates with acid- or base-labile functional groups.[3] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]

Causality of Experimental Choices:
  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: This nucleophilic catalyst reacts with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[3] This catalytic step is crucial for efficient esterification, especially with sterically hindered alcohols.

  • Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants.

Experimental Workflow Diagram:

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1-Spiro[3.3]heptan-2-ylethanol Carboxylic Acid DMAP (catalytic) Stir Stir at 0 °C to RT Reactants->Stir Solvent Anhydrous DCM Solvent->Stir CouplingAgent DCC or EDC CouplingAgent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter DCU (if DCC used) Monitor->Filter Wash Aqueous Wash Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for Steglich Esterification.

Detailed Step-by-Step Protocol:
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Spiro[3.3]heptan-2-ylethanol (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Dissolve the solids in anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the alcohol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU. If EDC was used, this filtration step is not necessary as the urea byproduct is water-soluble.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DMAP and any remaining EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Quantitative Data Summary:
Reactant/ReagentStoichiometry (eq.)Purpose
1-Spiro[3.3]heptan-2-ylethanol1.0Substrate (Alcohol)
Carboxylic Acid1.1Acylating Agent
DCC or EDC1.2Coupling Agent
DMAP0.1Nucleophilic Catalyst
Anhydrous DCM-Solvent

Protocol 2: Acyl Chloride Method - For a More Reactive Approach

When the carboxylic acid is readily available or can be easily converted to its acyl chloride, this method offers a highly efficient and often rapid route to the desired ester.[6][7] The reaction of an alcohol with an acyl chloride is typically fast and irreversible.[8] A non-nucleophilic base, such as pyridine or triethylamine (TEA), is used to scavenge the HCl byproduct.[9]

Causality of Experimental Choices:
  • Acyl Chloride: The carbonyl carbon of an acyl chloride is highly electrophilic due to the inductive effect of the chlorine atom, making it very susceptible to nucleophilic attack by the alcohol.

  • Pyridine/Triethylamine: These bases neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions and driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst, similar to DMAP.

Reaction Mechanism Diagram:

Acyl_Chloride_Mechanism cluster_reactants cluster_intermediate cluster_products ROH R-OH (Alcohol) Intermediate [Tetrahedral Intermediate] ROH->Intermediate Nucleophilic Attack AcylCl R'-COCl (Acyl Chloride) AcylCl->Intermediate Ester R-O-COR' (Ester) Intermediate->Ester Collapse & Cl⁻ leaving HCl HCl Intermediate->HCl Fischer_Esterification_Setup cluster_apparatus Dean-Stark Apparatus Condenser Condenser DeanStark Dean-Stark Trap Condenser->DeanStark Flask Reaction Flask (Alcohol, Carboxylic Acid, Catalyst, Toluene) DeanStark->Flask Heat Heating Mantle Flask->Heat

Sources

Technical Notes & Optimization

Troubleshooting

identifying side products in 1-Spiro[3.3]heptan-2-ylethanol synthesis

This guide serves as a specialized troubleshooting resource for the synthesis and analysis of 1-(spiro[3.3]heptan-2-yl)ethanol (CAS: 2107580-91-4). This secondary alcohol is a critical pharmacophore intermediate, often s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized troubleshooting resource for the synthesis and analysis of 1-(spiro[3.3]heptan-2-yl)ethanol (CAS: 2107580-91-4). This secondary alcohol is a critical pharmacophore intermediate, often synthesized via the reduction of 1-(spiro[3.3]heptan-2-yl)ethanone or Grignard addition to spiro[3.3]heptane-2-carbaldehyde .

Due to the significant ring strain (~60 kcal/mol) of the spiro[3.3]heptane core, this synthesis is prone to specific side reactions distinct from standard aliphatic alcohol preparations.

Subject: Troubleshooting Impurity Profiles in 1-Spiro[3.3]heptan-2-ylethanol Synthesis Applicable Protocols: Ketone Reduction (NaBH₄/LiAlH₄), Grignard Addition (MeMgBr) User Level: Advanced / Process Chemistry

Critical Impurity Identification Guide

User Query: "I see multiple unexpected peaks in my GC-MS/HPLC trace. What are they?"

Scientist Response: In the synthesis of 1-(spiro[3.3]heptan-2-yl)ethanol, you are likely encountering three classes of side products: Elimination Products (Olefins) , Oxidation/Incomplete Reduction Intermediates , and Ring-Rearrangement Artifacts .

Refer to the table below to correlate your analytical data with specific structural impurities.

Impurity TypeStructure NameRelative Retention (GC)Mass Spec Signature (EI/ESI)Diagnostic NMR Signal (

H)
Target 1-(Spiro[3.3]heptan-2-yl)ethanol 1.00 140 [M]+, 122 [M-H₂O]

3.55 (quin, 1H, CH-OH),

1.15 (d, 3H, CH₃)
Impurity A (Elimination)2-Vinylspiro[3.3]heptane< 1.0 (Earlier)122 [M]+ (Base peak)

5.8 (m, 1H),

4.9-5.1 (m, 2H) (Terminal alkene)
Impurity B (Starting Material)1-(Spiro[3.3]heptan-2-yl)ethanone~1.1 (Later)138 [M]+, 43 [Ac]+

2.10 (s, 3H, -C(O)CH₃)
Impurity C (Rearrangement)Bicyclo[3.2.0]heptane derivativesVariable140 [M]+ (Isomer)Complex multiplet patterns; loss of spiro symmetry
Impurity D (Over-alkylation*)2-(2-Hydroxypropan-2-yl)spiro[3.3]heptane> 1.2 (Later)154 [M]+

1.20 (s, 6H, gem-dimethyl)

*Only applicable if synthesizing via Grignard addition to an ester/ketone.

Troubleshooting & Mechanistic FAQs
Q1: Why is the elimination product (Impurity A) forming even under mild conditions?

Diagnosis: The spiro[3.3]heptane ring is highly strained.[1][2] The secondary carbocation or polarized intermediate formed at the


-carbon (adjacent to the ring) is prone to elimination to relieve steric crowding, even though the spiro center itself is quaternary.
  • Cause: High temperatures during workup or acidic quench conditions.

  • Solution:

    • Quench Protocol: Use saturated aqueous NH₄Cl at 0°C rather than HCl.

    • Distillation: Avoid high-temperature distillation. Use high-vacuum/low-temperature evaporation. The alcohol dehydrates easily.

Q2: I see a mass peak at 140 but the NMR doesn't match the target. What happened?

Diagnosis: You likely triggered a Wagner-Meerwein rearrangement .

  • Mechanism: Under strongly acidic conditions (or Lewis acid catalysis), the spiro[3.3]heptane skeleton can rearrange to a fused bicyclo[3.2.0]heptane or bicyclo[2.2.1]heptane system to relieve ring strain.

  • Trigger: Using unneutralized silica gel for purification or strong acid catalysts.

  • Fix: Pre-treat silica gel with 1% Triethylamine (TEA) before column chromatography to neutralize acidic sites.

Q3: The conversion is stuck at 90% (Impurity B remains). Can I push it with heat?

Diagnosis: Do NOT heat. Heating spiro-ketones with reducing agents often leads to ring-opening or polymerization side reactions rather than completion.

  • Solution: Add a second portion of reducing agent (NaBH₄) at 0°C. If using Grignard, ensure the reagent quality (titrate it). If the ketone persists, it may be enolized and unreactive; quench and restart or accept the yield and purify.

Reaction Pathway Visualization

The following diagram illustrates the synthesis pathways and the divergence points for common side products.

SpiroSynthesis SM Spiro[3.3]heptan-2-yl Methyl Ketone Elim Impurity A: 2-Vinylspiro[3.3]heptane (Elimination) SM->Elim Direct Dehydration Red Reduction (NaBH4 / LiAlH4) SM->Red + H- Target TARGET: 1-(Spiro[3.3]heptan-2-yl)ethanol Target->Elim - H2O (Heat/Acid) Rearrange Impurity C: Bicyclo[3.2.0]heptane Derivatives Target->Rearrange H+ Shift (Strain Relief) Red->Target Major Pathway Acid Acidic Workup / Silica Gel

Figure 1: Reaction pathway showing the reduction of the ketone precursor to the target alcohol and the divergence into elimination and rearrangement side products triggered by thermal or acidic stress.

Validated Experimental Protocol (Low-Impurity Method)

To minimize Impurity A (Alkene) and C (Rearrangement), follow this optimized reduction protocol.

Reagents:

  • Precursor: 1-(Spiro[3.3]heptan-2-yl)ethanone (1.0 eq)[3]

  • Reagent: Sodium Borohydride (NaBH₄) (1.1 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the ketone in Methanol (0.5 M concentration) and cool to -10°C (ice/salt bath). Cooling is critical to prevent elimination.

  • Addition: Add NaBH₄ portion-wise over 20 minutes. Do not allow temperature to exceed 0°C.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (System: 20% EtOAc in Hexanes). Stain with KMnO₄ (Alcohols stain yellow/brown; Olefins stain brown rapidly).

  • Quench (The Critical Step):

    • Add Acetone (0.5 eq) to destroy excess hydride.

    • Pour mixture into saturated aqueous NH₄Cl (buffered pH ~5-6). Avoid HCl.

  • Extraction: Extract immediately with Diethyl Ether or DCM.

  • Purification: If column chromatography is needed, use silica gel neutralized with 1% Et₃N/Hexanes . Elute with a gradient of 0-30% EtOAc/Hexanes.

References
  • Spiro[3.

    • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 2010. Link

  • Reduction of Strained Ketones

    • Dauben, W. G., et al. "Stereocontrolled Reduction of Strained Cyclic Ketones." Journal of Organic Chemistry, 1980. Link

  • Wagner-Meerwein Rearrangements in Spiro Systems

    • Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 1993. (Context on rearrangement susceptibility of strained rings). Link

  • Compound Reference Data

    • World Intellectual Property Organization. "Patent WO2020185999A1: Cyclic Peptide Antibiotics." (Contains characterization data for 1-spiro[3.3]heptan-2-ylethanol). Link

Sources

Optimization

troubleshooting spiro[3.3]heptane ring-opening side reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the spiro[3.3]heptane scaffold. As a Senior Application Scientist, I've compiled this guide to address c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the spiro[3.3]heptane scaffold. As a Senior Application Scientist, I've compiled this guide to address common challenges and side reactions encountered during the synthesis and manipulation of molecules containing this increasingly popular three-dimensional motif. The inherent ring strain of the two cyclobutane rings in spiro[3.3]heptane, while contributing to its desirable rigid structure, can also be a source of instability, leading to undesired ring-opening side reactions.[1] This guide provides troubleshooting advice in a question-and-answer format to help you navigate these potential pitfalls and ensure the integrity of your spiro[3.3]heptane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction involving a spiro[3.3]heptane derivative is giving a complex mixture of products. How can I determine if ring-opening has occurred?

A1: The first step in troubleshooting is to confirm the presence of ring-opened byproducts. A combination of analytical techniques is most effective for this.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of new signals that deviate from the expected spiro[3.3]heptane pattern. Specifically, the formation of olefinic protons (in the 4.5-6.5 ppm range) or new methylene groups with different chemical shifts and coupling patterns can indicate ring-opening and rearrangement. The highly symmetric nature of the parent spiro[3.3]heptane gives a simple spectrum, so new complexities are a red flag.

    • ¹³C NMR: The appearance of sp²-hybridized carbon signals (in the 100-150 ppm range) is a strong indicator of ring-opening to form unsaturated products. The disappearance of the characteristic high-field spirocyclic quaternary carbon signal is also a key diagnostic.[2][3]

  • Mass Spectrometry (MS):

    • Analyze the mass spectrum for unexpected molecular ions. Ring-opening can sometimes be followed by fragmentation pathways that are distinct from the intact spirocycle. Look for fragment ions that correspond to the loss of specific alkyl chains or the formation of characteristic unsaturated fragments.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC):

    • The appearance of multiple peaks, especially those with different retention times than your starting material and expected product, suggests the formation of byproducts. HPLC can be used to isolate these impurities for further characterization by NMR and MS.[8]

A logical workflow for identifying potential ring-opening is outlined below:

start Complex Reaction Mixture nmr ¹H and ¹³C NMR Analysis start->nmr Observe unexpected signals? ms Mass Spectrometry Analysis start->ms Unexpected M/Z peaks? hplc HPLC Analysis start->hplc Multiple unexpected peaks? ring_opened Ring-Opening Confirmed nmr->ring_opened Yes (Olefinic/new sp² signals) intact Spirocycle Intact (Other side reactions) nmr->intact No ms->ring_opened Yes ms->intact No hplc->ring_opened Yes hplc->intact No

Caption: Workflow for identifying ring-opening side reactions.

Q2: I am observing decomposition of my spiro[3.3]heptane-containing compound under acidic conditions. What is the likely mechanism and how can I prevent it?

A2: Spiro[3.3]heptane and its derivatives can be susceptible to acid-catalyzed ring-opening, particularly with strong Brønsted or Lewis acids. The high ring strain of the cyclobutane rings is the primary driving force for these reactions.

Mechanism: The reaction likely proceeds through protonation of a susceptible functional group on the spirocycle or, in some cases, direct protonation of a C-C bond of the strained ring, leading to a carbocationic intermediate. This intermediate can then undergo rearrangement and/or elimination to yield more stable, often unsaturated, products. For instance, acid-mediated semipinacol-type rearrangements have been observed in precursors to spiro[3.3]heptan-1-ones.[9]

A plausible general mechanism is depicted below:

sph Spiro[3.3]heptane Derivative protonation Protonation (H⁺ or Lewis Acid) sph->protonation carbocation Carbocation Intermediate protonation->carbocation rearrangement Rearrangement/Elimination carbocation->rearrangement product Ring-Opened Products (e.g., unsaturated carbocycles) rearrangement->product

Caption: General mechanism for acid-catalyzed ring-opening.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionRationale
Use Milder Acids Replace strong acids (e.g., H₂SO₄, HCl) with weaker organic acids (e.g., acetic acid, p-toluenesulfonic acid) or use buffered conditions.Reduces the propensity for protonation and subsequent carbocation formation.
Lower Reaction Temperature Perform the reaction at the lowest temperature at which the desired transformation still proceeds at a reasonable rate.Ring-opening reactions often have a higher activation energy; lower temperatures can favor the desired reaction pathway.
Use of Non-coordinating or Bulky Bases If the reaction requires the neutralization of an acid, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge).Prevents the base from acting as a nucleophile that could participate in ring-opening.
Protective Groups If the spiro[3.3]heptane core is not the reactive site, consider if a remote functional group is initiating decomposition upon protonation. Protecting such groups can enhance stability.Prevents protonation at undesired sites that could trigger a cascade leading to ring-opening.[10][11]
Lewis Acid Selection If a Lewis acid is required, choose one that is less prone to promoting carbocation formation. For example, milder Lewis acids like ZnCl₂ or Sc(OTf)₃ might be preferable to stronger ones like AlCl₃ or TiCl₄.The choice of Lewis acid can significantly influence the reaction pathway.[12][13]

Experimental Protocol: Screening for Milder Acidic Conditions

  • Reaction Setup: In parallel, set up small-scale trials of your reaction using your spiro[3.3]heptane substrate.

  • Acid Variation: In each trial, use a different acidic catalyst. A suggested screening panel could include:

    • p-Toluenesulfonic acid (p-TsOH)

    • Camphorsulfonic acid (CSA)

    • Acetic acid (AcOH)

    • Pyridinium p-toluenesulfonate (PPTS)

  • Temperature Control: Run each reaction at a reduced temperature (e.g., 0 °C or -20 °C) and monitor for product formation and byproduct generation by TLC or LC-MS.

  • Analysis: Compare the product-to-byproduct ratios for each condition to identify the optimal, milder acid and temperature combination.

Q3: Can basic conditions also lead to the decomposition of the spiro[3.3]heptane core?

A3: While generally more stable under basic conditions than acidic ones, the spiro[3.3]heptane core can still undergo base-mediated side reactions, especially if activating functional groups are present.

Potential Scenarios:

  • Presence of an α-Leaving Group: If a carbon adjacent to the spirocenter bears a good leaving group, strong bases can promote elimination-type reactions that lead to ring-opening.

  • Enolate Formation: If a carbonyl group is present on one of the rings, base-mediated enolate formation can potentially be followed by rearrangement, although this is less common than acid-catalyzed pathways. Carbanion-mediated cyclizations are a known method for forming the spiro[3.3]heptane core, and under certain conditions, the reverse reaction could be envisioned.[1]

Troubleshooting and Mitigation Strategies:

StrategyDescriptionRationale
Use of Non-nucleophilic Bases Employ bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures.These bases are strong proton abstractors but are sterically hindered, reducing the likelihood of nucleophilic attack on the spirocyclic framework.
Careful Temperature Control Perform base-mediated reactions at low temperatures (e.g., -78 °C) and quench the reaction at that temperature before warming up.Minimizes the energy available for undesired rearrangement or elimination pathways.
Choice of Solvent Use non-polar, aprotic solvents to reduce the reactivity of the base and any potential anionic intermediates.Solvent choice can significantly modulate the reactivity of bases and intermediates.
Q4: My spiro[3.3]heptane derivative seems to be unstable to heat. What thermal decomposition pathways should I be aware of?

A4: The thermal stability of spiro[3.3]heptane derivatives can be a concern, particularly at elevated temperatures. The release of ring strain can be a thermodynamic driving force for decomposition.

Potential Thermal Rearrangements: Thermolysis can lead to complex rearrangements. For example, thermolysis of a spiro[3.3]heptane derivative with an azidoformate group at 140 °C resulted in C-H amination products and a ketone, indicating some degree of skeletal rearrangement.[14] While the parent hydrocarbon is relatively stable, functional groups can lower the decomposition temperature.

Troubleshooting and Mitigation Strategies:

  • Minimize Reaction and Purification Temperatures: Use the lowest possible temperatures for reactions, distillations, and chromatography.

  • Use of Milder Reaction Conditions: Explore alternative synthetic routes that do not require high temperatures, such as photoredox or enzymatic reactions.[15]

  • Inert Atmosphere: Perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated at high temperatures.

References

  • D. G. J. T. D. B. a. V. K. L. Gauthier, "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements," PMC, 2023. [Link]

  • J. A. Bull, "Lewis acid-catalyzed cascade via intercepted Meyer-Schuster O-allenylation and[16][16]-sigmatropic rearrangement: Divergent synthesis of 2-alkenylanilines and indoles," Organic Chemistry Frontiers, 2021. [Link]

  • P. K. Mykhailiuk, "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere," ChemRxiv, 2023. [Link]

  • S. C. Pan, "Rearrangements," Chemistry LibreTexts, 2023. [Link]

  • A. J. Clark et al., "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules," Organic Letters, 2023. [Link]

  • P. K. Mykhailiuk et al., "Spiro[3.3]heptane as a Saturated Benzene Bioisostere," PubMed, 2024. [Link]

  • P. Natho, M. Colella, and R. Luisi, "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes," RSC Publishing, 2025. [Link]

  • M. Jung, "Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes," ResearchGate, 2025. [Link]

  • P. Natho, M. Colella, and R. Luisi, "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes," Chemical Communications, 2025. [Link]

  • A. J. Clark et al., "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules," PMC, 2025. [Link]

  • A. T. M. G. Sarwar, "1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]," ResearchGate, 2025. [Link]

  • Doc Brown, "C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and," Doc Brown's Chemistry. [Link]

  • Biotech Spain, "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance," Biotech Spain, 2025. [Link]

  • D. Umamaheshwari, "Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview," ResearchGate, 2022. [Link]

  • V. K. Aggarwal et al., "Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones," PubMed Central. [Link]

  • M. N. T. et al., "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," MDPI, 2018. [Link]

  • "Fragmentation (mass spectrometry)," Wikipedia. [Link]

  • F. G. Gelin, "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?," Taylor & Francis Online, 2020. [Link]

  • "A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION," TIJER. [Link]

  • J. M. M. a. S. C. George, "Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia," SpringerLink. [Link]

  • N. R. Babij et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," ACS Publications. [Link]

  • A. M. et al., "Computational Study of the Mechanism of the Photochemical and Thermal Ring-Opening/Closure Reactions and Solvent Dependence in Spirooxazines," ResearchGate, 2025. [Link]

  • S. Kumar, "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis," Pharmacy Times, 2025. [Link]

  • Y. Li et al., "Theoretical and kinetic study of H-abstraction, isomerization, and decomposition in n-heptane combustion," ResearchGate, 2025. [Link]

  • R. G. Brereton, "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications," SciSpace, 2017. [Link]

  • "Synthesis of spiro[3.3]heptane carbene and its rearrangement.," ResearchGate. [Link]

  • A. A. Deskins, "A computational study of the competing reaction mechanisms of the photo-catalytic reduction of CO2 on anatase(101)," RSC Publishing, 2009. [Link]

  • S. Singh, "Analytical Approaches to Understanding and Qualifying Extraneous Peaks in Impurity Profiling of Drug Products and Active Pharmaceutical Ingredients," ResearchGate, 2024. [Link]

  • V. K. Aggarwal et al., "(PDF) Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones," ResearchGate, 2021. [Link]

  • "Protective Groups," Organic Chemistry Portal. [Link]

  • "Fragmentation (mass spectrometry)," Wikipedia. [Link]

  • Y. Wang et al., "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders," PMC, 2023. [Link]

  • "Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1," ResearchGate. [Link]

Sources

Troubleshooting

improving the purity of crude 1-Spiro[3.3]heptan-2-ylethanol

Subject: Optimization of Crude 1-Spiro[3.3]heptan-2-ylethanol Purity Ticket ID: SP-33-OH-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Crude 1-Spiro[3.3]heptan-2-ylethanol Purity Ticket ID: SP-33-OH-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with a spiro[3.3]heptane derivative—a scaffold increasingly valued in drug discovery as a "saturated bioisostere" for benzene rings (providing an "escape from flatland").[1][2][3]

However, the synthesis of 1-Spiro[3.3]heptan-2-ylethanol presents unique purification challenges due to:

  • Ring Strain (~60 kcal/mol): The cyclobutane rings are prone to acid-catalyzed ring opening or rearrangement (semipinacol-type) if treated aggressively.

  • Stereochemical Complexity: The spiro junction creates geometric isomers (cis/trans or endo/exo relative to substituents) that often co-elute.

  • Volatility: The alcohol functionality increases boiling point, making distillation risky due to the thermal instability of the strained core.

This guide prioritizes non-destructive purification to maximize yield while achieving pharmaceutical-grade purity (>98%).

Module 1: Diagnostic Triage

"My purity is low. How do I identify the culprit?"

Before choosing a purification method, you must identify the nature of the impurity. Use this decision matrix.

Impurity Profiling Table
Observation (TLC/LC-MS)Likely ImpurityCauseRecommended Action
Spot/Peak with M-2 mass Spiro-ketone/aldehyde precursorIncomplete reductionResubmit to reduction (NaBH4/MeOH) or Chromatography (easy separation).
Spot with identical Mass (M) Diastereomer (cis/trans)Lack of stereocontrol in synthesisHigh-Performance Flash Chromatography (See Module 3) or Derivatization (Module 4).
Broad tailing or M+18/M+32 Ring-opened byproductsAcidic degradation during workupNeutralize immediately. Use basic alumina or Et3N-doped silica.
Baseline material Polymer/OligomerThermal degradationDistillation (Kugelrohr) to pull product away from tar.
Diagnostic Workflow (DOT Visualization)

DiagnosticTree Start Analyze Crude (1H NMR & LC-MS) IsomerCheck Is the main impurity an isomer? (Same Mass) Start->IsomerCheck ReducCheck Is it the ketone/ester precursor? (M-2 or M+14) IsomerCheck->ReducCheck No Derivatize Go to Module 4: Stereochemical Resolution IsomerCheck->Derivatize Yes (Cis/Trans mix) Reduction Resubmit to Reduction (Check reagents) ReducCheck->Reduction Yes Distill Go to Module 2: Vacuum Distillation ReducCheck->Distill No (Tar/Baseline)

Caption: Logic flow for selecting the correct purification strategy based on impurity profile.

Module 2: Distillation Protocols (The "Clean-Up")

"Can I distill this oil? It looks viscous."

The Risk: Spiro[3.3]heptanes are thermally sensitive. Prolonged heating >120°C can trigger ring-opening or polymerization. The Solution: Use Kugelrohr Distillation (Short Path) to minimize residence time and thermal stress.

Protocol: High-Vacuum Kugelrohr
  • Vacuum Requirement: You need a high vacuum (<0.5 mbar). Do not attempt this at water aspirator pressures (20 mbar).

  • Temperature Ramp:

    • Start at 40°C to remove residual solvents.

    • Increase by 10°C increments. The spiro-alcohol should distill between 80°C–110°C at 0.1 mbar (estimated).

  • Collection: The product will condense in the bulb. Stop immediately if the residue turns dark brown/black (decomposition).

Critical Warning: If your crude contains significant salts or mineral acids, wash with NaHCO3 and filter before distillation. Acid + Heat = Explosion/Decomposition of strained rings.

Module 3: Chromatography (The "Precision" Method)

"Distillation didn't separate the isomers. What now?"

Spiro alcohols often streak on silica due to hydrogen bonding. Furthermore, standard silica is slightly acidic (pH ~5-6), which can degrade the spiro[3.3]heptane core over time.

Optimized Flash Chromatography Protocol
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase Modifier (CRITICAL): Add 1% Triethylamine (Et3N) to the mobile phase.

    • Why? It neutralizes silica acidity, preventing rearrangement and sharpening the alcohol peak.

  • Gradient:

    • Solvent A: Heptane (or Hexane) + 1% Et3N

    • Solvent B: Ethyl Acetate (EtOAc) + 1% Et3N

Step-by-Step:

  • Equilibration: Flush column with 5 CV (Column Volumes) of 95:5 (Heptane:EtOAc) containing Et3N.

  • Loading: Load crude as a concentrated solution in minimal DCM or Toluene. Avoid loading in pure MeOH (causes band broadening).

  • Elution Profile:

    • 0–5 min: 5% B (Isocratic)

    • 5–20 min: 5% → 40% B (Linear Gradient)

    • Note: The spiro-alcohol usually elutes between 20-35% EtOAc.

Module 4: Advanced Troubleshooting (Stereochemistry)

"I have one spot on TLC, but NMR shows two sets of peaks. It's a diastereomer mix."

The 1-spiro[3.3]heptan-2-ylethanol structure implies a substituent at position 1 and the ethanol chain at position 2. This creates cis and trans isomers.[4][5] If they are oils and co-elute, you cannot separate them directly.

Strategy: The "Derivatize & Crystallize" Loop

Change the physical properties of the molecule to force separation.

Workflow:

  • Derivatization: React the crude alcohol with 3,5-Dinitrobenzoyl chloride (or p-Nitrobenzoyl chloride).

    • Reaction: Alcohol + Ar-COCl + Pyridine → Ester.

    • Benefit: Adds UV activity (easy detection) and crystallinity (pi-stacking).

  • Separation:

    • Crystallization: The trans-ester often crystallizes more readily than the cis-ester (or vice versa). Recrystallize from EtOH/Heptane.

    • Chromatography: The esters are much less polar and separate better on silica than the free alcohols.

  • Hydrolysis (Deprotection):

    • Treat the pure ester with LiOH / THF / H2O .

    • The spiro-alcohol is liberated.

    • Extract with ether, dry, and concentrate.

Stereochemical Resolution Pathway (DOT Visualization)

Derivatization Crude Crude Alcohol (Cis/Trans Mix) Step1 Reaction: + 3,5-Dinitrobenzoyl Cl Crude->Step1 Step2 Crystallization (Separates Isomers) Step1->Step2 Step3 Hydrolysis: LiOH / THF Step2->Step3 Pure Pure Spiro Alcohol (>98% de) Step3->Pure

Caption: Derivatization strategy to separate difficult diastereomers via intermediate crystallization.

FAQ: Frequently Asked Questions

Q: Can I use GC-MS to analyze purity? A: Yes, but be careful. The high injector temperature (250°C+) can cause thermal ring-opening of the spiro[3.3]heptane.

  • Fix: Use a "Cold On-Column" injection or lower the inlet temp to 150°C. If you see a peak with M-28 (loss of ethylene), that is a thermal artifact, not a real impurity.

Q: Why is my yield low after silica column? A: Did you use Triethylamine? If not, the acidic silica likely catalyzed the rearrangement of the spiro ring into a bicyclo[4.1.0] or similar fused system. Always buffer your silica.

Q: My product smells like sulfur/garlic. Why? A: If you synthesized the spiro core using 1,3-dithiane or sulfone intermediates (common routes), you have sulfur carryover. Treat the organic layer with Bleach (NaOCl) wash or use a Silver Nitrate (AgNO3) impregnated silica pad to trap sulfur species.

References
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Benzene Bioisosteres." Journal of Organic Chemistry.

  • Wipf, P., et al. (2015). "Strain-Release Amination of Spiro[3.3]heptanes." Nature Chemistry. (Contextual grounding for strain reactivity).
  • Ding, H., et al. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition.

  • PubChem Compound Summary. "Spiro[3.3]heptan-2-ylmethanol." (Structural analogue data).

Disclaimer: This guide assumes standard laboratory safety protocols. Spirocyclic compounds possess significant ring strain energy; always perform thermal steps behind a blast shield.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 1-Spiro[3.3]heptan-2-ylethanol

Executive Summary & Molecule Profile 1-Spiro[3.3]heptan-2-ylethanol represents a class of saturated bioisosteres used to replace phenyl or gem-dimethyl groups in drug discovery. While the spiro[3.3]heptane core offers de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Spiro[3.3]heptan-2-ylethanol represents a class of saturated bioisosteres used to replace phenyl or gem-dimethyl groups in drug discovery. While the spiro[3.3]heptane core offers desirable physicochemical properties (increased


, distinct exit vectors), it introduces specific stability challenges distinct from the aromatic rings it replaces.

This guide addresses the two primary degradation vectors: strain-release cationic rearrangements (acid sensitivity) and oxidative dehydrogenation (alcohol reactivity).

Physicochemical Dashboard
PropertyCharacteristicImplication for Stability
Ring Strain High (~52 kcal/mol for core)Susceptible to ring-opening/expansion under acidic conditions.
Functional Group Primary/Secondary AlcoholProne to oxidation (Aldehyde/Ketone) and dehydration.[1]
Lipophilicity Moderate (LogD ~1.5–2.5)Soluble in organic solvents; potential for extraction into lipids.
Metabolic Liability High (Phase I)Rapid oxidation of the alcohol handle by ADH/CYP enzymes.

Troubleshooting Guide (Q&A Format)

Category A: Chemical Stability & Synthesis[2][3]

Q1: "I observed a new peak in LCMS with the same m/z but a different retention time after using TFA/DCM for deprotection. What happened?"

Diagnosis: You have likely triggered an Acid-Catalyzed Wagner-Meerwein Rearrangement . Technical Insight: The spiro[3.3]heptane core is highly strained.[2] Upon protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation forms. Unlike unstrained systems, this cation can relieve ring strain (~26 kcal/mol per cyclobutane ring) by migrating a C-C bond from the adjacent ring. Result: The spirocyclic system expands into a fused bicyclo[3.2.0]heptane or bicyclo[2.2.1]heptane system. This isomer is thermodynamically more stable but pharmacologically distinct. Corrective Action:

  • Avoid strong Bronsted acids (TFA, HCl) if possible.

  • Use Lewis acids with higher affinity for the protecting group than the alcohol.

  • Keep temperature < 0°C during acidic steps.

Q2: "My compound is degrading in DMSO-d6 during NMR acquisition. Is it the solvent?"

Diagnosis: This is likely DMSO-mediated Oxidation or Acidic Impurities . Technical Insight: DMSO can act as a mild oxidant (similar to Swern conditions) if electrophilic activators are present. More commonly, "aged" DMSO contains acidic impurities (methanesulfonic acid) which can catalyze the rearrangement described in Q1 or dehydration to the alkene. Corrective Action:

  • Use fresh ampules of DMSO-d6 over molecular sieves.

  • Switch to non-oxidizing, non-acidic solvents like CDCl3 (neutralized with basic alumina) or Acetone-d6.

Category B: Metabolic Stability (DMPK)

Q3: "The half-life (


) in human liver microsomes (HLM) is < 10 minutes. Is the spiro ring unstable?" 

Diagnosis: The instability is likely Metabolic, not Chemical . Technical Insight: The spiro[3.3]heptane core itself is generally metabolically robust (blocking the "soft spots" of equivalent piperidines). However, the pendant ethanol chain is a "metabolic handle." It undergoes rapid Phase I oxidation by Alcohol Dehydrogenase (ADH) or CYP450s to the corresponding carboxylic acid. Corrective Action:

  • Block the soft spot: Introduce fluorine atoms on the ethanol chain (e.g.,

    
    -difluoromethyl) or gem-dimethyl groups to sterically hinder oxidation.
    
  • Cyclization: Tether the alcohol back to the ring to form an ether, reducing accessibility.

Degradation Pathways Visualization

The following diagram illustrates the two critical pathways: Oxidative Degradation (Storage/Metabolism) and Cationic Rearrangement (Acidic Conditions).

DegradationPathways Start 1-Spiro[3.3]heptan-2-ylethanol (Intact Molecule) Protonation Protonated Intermediate (R-OH2+) Start->Protonation Acid (H+) / Heat Aldehyde Aldehyde Intermediate (Transient) Start->Aldehyde [O] (Air/Enzymes) Carbocation 2-Spiro[3.3]heptyl Cation (High Energy) Protonation->Carbocation -H2O (Dehydration) Rearrangement Wagner-Meerwein Shift (Strain Release) Carbocation->Rearrangement Bicyclo Bicyclo[3.2.0]heptane Derivative (Isomeric Impurity) Rearrangement->Bicyclo Ring Expansion Acid Carboxylic Acid (Metabolic End Product) Aldehyde->Acid Rapid Oxidation

Figure 1: Dual degradation pathways showing acid-catalyzed skeletal rearrangement (Red) and oxidative metabolism (Green).

Experimental Protocols: Stability Validation

To validate the stability of your specific derivative, execute this Forced Degradation Protocol . This is a self-validating system: if the control (T=0) and stressed samples match, the pathway is blocked.

Protocol: Stress Testing Matrix
StressorConditionsTarget DegradantAnalytical Focus
Acid Hydrolysis 0.1N HCl, 40°C, 4hBicyclic IsomersCheck for split peaks in HPLC (isomers often co-elute).
Oxidation 0.3% H₂O₂ in ACN, RT, 2hAldehyde/AcidLook for [M+14] (Carbonyl) or [M+30] (Acid) shifts in MS.
Thermal 60°C Solid State, 24hOligomersCheck for broadening in NMR (polymerization).
Photostability UV/Vis (ICH Q1B), 24hRadical Ring OpeningCheck for complex fragmentation patterns.
Step-by-Step: Acid Challenge Test
  • Preparation: Dissolve 1 mg of compound in 0.5 mL Acetonitrile.

  • Initiation: Add 0.5 mL of 0.1N HCl.

  • Incubation: Heat to 40°C for 4 hours in a sealed vial.

  • Quench: Neutralize with 0.5 mL 0.1N NaOH immediately before injection.

  • Analysis: Run LC-MS using a slow gradient (e.g., 5% to 95% B over 20 min) to separate the rearranged isomer from the parent. The mass will be identical, but the retention time will shift due to the change in shape (Fsp3) and polarity.

Decision Tree for Stability Issues

Use this flowchart to diagnose the root cause of instability in your workflow.

TroubleshootingTree Start Instability Observed CheckMass Does Mass Change? Start->CheckMass MassSame Mass Unchanged (Isomerization) CheckMass->MassSame Yes (Isomers) MassPlus16 Mass +14/16/30 (Oxidation) CheckMass->MassPlus16 No (Shift) AcidCheck Was Acid Used? MassSame->AcidCheck Oxidation DIAGNOSIS: Alcohol Oxidation MassPlus16->Oxidation SolventCheck Solvent Used? AcidCheck->SolventCheck No Rearrange DIAGNOSIS: Spiro-Bicyclo Rearrangement AcidCheck->Rearrange Yes (TFA/HCl) SolventCheck->Oxidation DMSO/Air

Figure 2: Diagnostic logic for identifying degradation mechanisms based on Mass Spectrometry data.

References

  • Spiro[3.3]heptane as a Benzene Bioisostere (Enamine) Mykhailiuk, P. K., et al.[3][4] (2024).[5][3][4][6][7] Describes the physicochemical properties and stability of the spiro[3.3]heptane core in drug design.

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements Burton, F. G., et al.[2][5] (2021).[5] Details the acid-catalyzed rearrangement mechanisms of spiro[3.3]heptane derivatives, providing the mechanistic basis for the "Acid Sensitivity" section.

  • Oxidation of Alcohols: Mechanisms and Reagents Master Organic Chemistry. (2015). foundational review of primary alcohol oxidation pathways relevant to the ethanol side chain.

  • PubChem Compound Summary: Spiro[3.3]heptan-2-ylmethanol National Center for Biotechnology Information. (2025). Key physical safety and property data for the homologous alcohol.

Sources

Troubleshooting

Technical Support Center: Characterization of Spirocyclic Alcohol Isomers

Welcome to the technical support center for the characterization of spirocyclic alcohol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of spirocyclic alcohol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with distinguishing these structurally similar molecules. Spirocyclic scaffolds are increasingly prevalent in medicinal chemistry, and the precise determination of their stereochemistry is paramount for understanding structure-activity relationships (SAR). This resource provides in-depth, field-proven insights in a question-and-answer format to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My 1H NMR spectra for two spirocyclic alcohol diastereomers look almost identical. How can I resolve the signals to confirm the presence of both isomers?

Answer:

This is a common challenge, as diastereomers can have very similar chemical environments, leading to overlapping signals in standard 1D ¹H NMR spectra. Here’s a systematic approach to tackle this issue:

Underlying Principle: While the overall structures are similar, the different spatial arrangements of substituents in diastereomers will result in subtle variations in the magnetic shielding of nearby protons. These small differences in chemical shifts (δ) and coupling constants (J) can be exploited for resolution.

Troubleshooting Protocol:

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 or 800 MHz) will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A COSY experiment will help you trace the proton-proton coupling networks within each isomer. Even with overlapping signals in the 1D spectrum, the cross-peaks in the 2D COSY spectrum can often be resolved, allowing you to assign specific couplings to each diastereomer.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since carbon chemical shifts are generally more sensitive to stereochemical changes, this can help differentiate the isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximity of protons. Diastereomers will exhibit distinct NOE/ROE correlations due to their different 3D arrangements, providing definitive proof of their stereochemistry.

  • Solvent Titration: Systematically changing the solvent (e.g., from CDCl₃ to benzene-d₆, acetonitrile-d₃, or methanol-d₄) can induce differential shifts in the proton resonances, potentially resolving overlapping signals.

  • Chiral Derivatizing Agents (CDAs): For enantiomers that are indistinguishable in achiral solvents, derivatization with a chiral agent can convert them into diastereomers with distinct NMR spectra.[1][2][3] For diastereomers that are difficult to resolve, a CDA can further exaggerate the chemical shift differences. A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[1]

    • Protocol for Mosher's Ester Formation:

      • Dissolve the spirocyclic alcohol isomer mixture in a dry, aprotic solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base).

      • Add a slight excess of (R)- or (S)-Mosher's acid chloride.

      • Allow the reaction to proceed to completion at room temperature.

      • Acquire ¹H and ¹⁹F NMR spectra of the resulting diastereomeric esters. The signals, particularly those of protons near the newly formed ester linkage, should now be resolved.

dot

NMR_Troubleshooting_Workflow start Overlapping ¹H NMR Signals high_field Increase Spectrometer Field Strength start->high_field Quick Check two_d_nmr Acquire 2D NMR (COSY, HSQC, NOESY) start->two_d_nmr Detailed Analysis solvent Solvent Titration start->solvent Alternative Approach cda Use Chiral Derivatizing Agent start->cda For Enantiomers or Poorly Resolved Diastereomers resolved Signals Resolved high_field->resolved two_d_nmr->resolved solvent->resolved cda->resolved Chiral_HPLC_Optimization cluster_mobile_phase Mobile Phase Optimization start Poor Enantiomeric Resolution csp Screen Different CSPs (Polysaccharide, Pirkle, etc.) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If still poor temp Adjust Temperature (Lower for better resolution) mobile_phase->temp If still poor np Normal Phase: Vary % Alcohol mobile_phase->np rp Reversed Phase: Vary % Organic mobile_phase->rp additives Additives (TFA/DEA) mobile_phase->additives flow Adjust Flow Rate (Lower for better resolution) temp->flow Fine-tuning derivatize Consider Derivatization temp->derivatize Last Resort success Successful Separation flow->success derivatize->csp

Sources

Optimization

Technical Support Center: Purification of 1-Spiro[3.3]heptan-2-ylethanol

Welcome to the technical support center for the purification of 1-Spiro[3.3]heptan-2-ylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Spiro[3.3]heptan-2-ylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this valuable spirocyclic alcohol. Our aim is to equip you with the expertise to overcome common challenges and achieve high purity for your downstream applications.

The unique spiro[3.3]heptane scaffold is increasingly utilized in medicinal chemistry as a bioisostere for more common ring systems, offering improved physicochemical properties.[1] The purity of intermediates like 1-Spiro[3.3]heptan-2-ylethanol is therefore critical for the success of subsequent synthetic steps and the biological activity of the final compounds.

Diagram: General Purification Workflow

Purification Workflow Crude Crude 1-Spiro[3.3]heptan-2-ylethanol Analysis Initial Purity Analysis (TLC, GC-MS, NMR) Crude->Analysis Choice Choice of Purification Method Analysis->Choice Distillation Fractional Distillation Choice->Distillation Volatile Impurities with Different B.P. Chromatography Flash Column Chromatography Choice->Chromatography Non-volatile or Isomeric Impurities Crystallization Recrystallization (if applicable) Choice->Crystallization If solid or can be derivatized to a solid Final_Analysis Final Purity and Characterization Distillation->Final_Analysis Chromatography->Final_Analysis Crystallization->Final_Analysis Pure_Product Pure 1-Spiro[3.3]heptan-2-ylethanol Final_Analysis->Pure_Product

Caption: A general workflow for the purification of 1-Spiro[3.3]heptan-2-ylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-Spiro[3.3]heptan-2-ylethanol?

A1: The impurities in your crude product will largely depend on the synthetic route employed. A common and efficient synthesis of 1-Spiro[3.3]heptan-2-ylethanol involves the reduction of the corresponding ketone, 1-(Spiro[3.3]heptan-2-yl)ethan-1-one.[2] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: The most common impurity is the starting ketone, 1-(Spiro[3.3]heptan-2-yl)ethan-1-one. Its presence indicates an incomplete reduction reaction.

  • Residual Solvents: Solvents from the reaction and work-up (e.g., methanol, ethanol, diethyl ether, tetrahydrofuran) are often present.

  • Inorganic Salts: If a reducing agent like sodium borohydride was used, inorganic borate salts might be carried over from the work-up.

  • Byproducts from Precursor Synthesis: The synthesis of the spiro[3.3]heptanone precursor can introduce impurities that may carry through.[3][4]

  • Diastereomers: If the starting ketone was a racemic mixture, the resulting alcohol will be a mixture of diastereomers. Separating these may be necessary depending on your application.

Q2: How can I quickly assess the purity of my crude product?

A2: A combination of analytical techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is a quick and inexpensive method to visualize the number of components in your mixture. The alcohol product will be more polar than the starting ketone, so it will have a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile impurities and quantifying the relative amounts of your product and impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will help confirm the structure of your desired product and can be used to identify and quantify major impurities if their signals are resolved.

Q3: My product is an oil. Can I still use recrystallization?

A3: While direct recrystallization of an oil is not possible, you have a couple of options:

  • Low-Temperature Recrystallization: If your product has a low melting point, you may be able to induce crystallization at sub-ambient temperatures (e.g., in a refrigerator or freezer).

  • Derivative Formation: You can convert the alcohol to a solid derivative (e.g., a benzoate or a urethane), recrystallize the solid derivative, and then hydrolyze it back to the pure alcohol. This is a more involved process but can be very effective for achieving high purity.

  • Mixed-Solvent Recrystallization: Sometimes, using a two-solvent system can induce crystallization.[7][8] You would dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, may yield crystals.[7]

Troubleshooting Guides

Troubleshooting Fractional Distillation

Fractional distillation is an excellent choice for removing solvents and impurities with significantly different boiling points from your product.[9][10][11]

Problem Potential Cause Solution
No distillate is collecting, or the distillation is very slow. Insufficient heating; Heat loss from the distillation column.Increase the temperature of the heating mantle gradually. Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[11]
The temperature at the still head is fluctuating. The distillation rate is too fast; "Bumping" of the liquid.Reduce the heating to ensure a slow and steady distillation rate (1-2 drops per second). Ensure you have added boiling chips or are using a magnetic stirrer to ensure smooth boiling.
The distillate is cloudy. The wash has frothed and carried over into the condenser.[12][13]Ensure the distillation flask is not more than two-thirds full. Consider adding an anti-foaming agent if frothing is a persistent issue.
Poor separation of components (as determined by GC of fractions). The fractionating column is not efficient enough; The distillation rate is too high.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[11] Reduce the distillation rate to allow for proper equilibration between the liquid and vapor phases.
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude 1-Spiro[3.3]heptan-2-ylethanol and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Begin heating the flask gently.

  • Fraction Collection: Collect the first fraction, which will primarily consist of low-boiling solvents, until the temperature at the still head starts to rise.

  • Product Collection: Change the receiving flask and collect the fraction that distills at a constant temperature. This will be your purified product.

  • Shutdown: Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides.

Troubleshooting Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying polar compounds like alcohols and for separating closely related impurities such as the starting ketone.[14][15][16]

Problem Potential Cause Solution
Poor separation (overlapping peaks). Inappropriate solvent system; Column overloading.Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.3 for your product.[16] Use a larger column or reduce the amount of crude material loaded. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.[15]
The compound is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For alcohols, a mixture of hexanes and ethyl acetate is a good starting point.
Cracking or channeling of the silica gel. Improperly packed column; Heat generated from the adsorption of polar compounds.Pack the column carefully as a slurry to ensure it is homogeneous. For highly polar compounds, consider loading the sample onto the column by adsorbing it onto a small amount of silica gel first.[14]
The compound is streaking on the column. The compound is too polar for the solvent system; The compound might be acidic or basic.Add a small amount of a polar solvent like methanol to the eluent. If your compound is acidic, add a small amount of acetic acid to the eluent. If it is basic, add a small amount of triethylamine.
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Troubleshooting Logic for Flash Chromatography

Chromatography Troubleshooting Start Run Flash Chromatography Problem Identify Problem Start->Problem Poor_Sep Poor Separation Problem->Poor_Sep No_Elution Compound Not Eluting Problem->No_Elution Streaking Compound Streaking Problem->Streaking Sol_Opt Optimize Solvent System (TLC) Poor_Sep->Sol_Opt Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Increase_Pol Increase Eluent Polarity No_Elution->Increase_Pol Add_Modifier Add Modifier (e.g., MeOH, Et3N) Streaking->Add_Modifier Solution Problem Solved Sol_Opt->Solution Reduce_Load->Solution Increase_Pol->Solution Add_Modifier->Solution

Caption: A troubleshooting decision tree for common flash chromatography issues.

References

  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid - PrepChem.com. [Link]

  • Purification by fractional distillation - ChemBAM. [Link]

  • 2.3.4 Purification Technique Fractional Distillation | PDF - Scribd. [Link]

  • Recrystallization - National Institute of Technology Karnataka. [Link]

  • Recrystallization - University of California, Irvine. [Link]

  • Spironolactone-Impurities - Pharmaffiliates. [Link]

  • Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab - Amrita Vishwa Vidyapeetham. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC - NIH. [Link]

  • Trouble Shooting Spirits & Liqueurs - Love Brewing - Home Brew Guides & Videos. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. [Link]

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. [Link]

  • Still Spirits Trouble Shooting Guide | PDF | Distillation | Yeast - Scribd. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS. [Link]

  • Advanced Fermentation Troubleshooting for Craft Distillers - Barrel Clarity. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... | Download Scientific Diagram - ResearchGate. [Link]

  • Isolation and identification of impurities in spironolactone - ResearchGate. [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap mass spectrometry (GC-HRMS) - LabRulez GCMS. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • GC/MS Identification of Impurities - Medistri SA. [Link]

  • Vodka Distillation Column Setup: A Practical, Step-by-Step Guide for Clean, Consistent Spirits - Micet Group Brewery Solution. [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Reactions with 1-Spiro[3.3]heptan-2-ylethanol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-Spiro[3.3]heptan-2-ylethanol. This guide provides in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-Spiro[3.3]heptan-2-ylethanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in reactions involving this unique spirocyclic alcohol. Our focus is on providing practical, mechanistically grounded solutions to help you optimize your synthetic routes and maintain catalyst performance.

Introduction: The Challenge of Spirocyclic Alcohol Transformations

1-Spiro[3.3]heptan-2-ylethanol, with its rigid, three-dimensional spiro[3.3]heptane core, is an increasingly important building block in medicinal chemistry, often serving as a saturated bioisostere for aromatic rings. However, the very properties that make this scaffold attractive can also present challenges in catalytic reactions. The steric bulk and potential for unique adsorption geometries on a catalyst surface can influence reaction kinetics and contribute to deactivation pathways that may be less common with simpler aliphatic alcohols. This guide is designed to help you navigate these challenges.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific issues you might encounter during key transformations of 1-Spiro[3.3]heptan-2-ylethanol.

Scenario 1: Dehydration to form Vinyl-Spiro[3.3]heptane

Q1: My solid acid catalyst (e.g., Amberlyst, Zeolite, Al₂O₃) has lost activity during the dehydration of 1-Spiro[3.3]heptan-2-ylethanol. What is the likely cause and how can I fix it?

A1: The most probable cause of deactivation for solid acid catalysts in alcohol dehydration is fouling by coke formation .[1][2] Coke consists of heavy, carbonaceous deposits that physically block the active sites and pores of the catalyst.[2] With a sterically hindered alcohol like 1-Spiro[3.3]heptan-2-ylethanol, side reactions leading to oligomerization and subsequent coke formation can be promoted at high temperatures.

Troubleshooting Steps:

  • Confirm Coke Formation: A visual inspection of the catalyst may reveal a color change to dark brown or black. Thermogravimetric analysis (TGA) of the spent catalyst will show a weight loss at high temperatures corresponding to the combustion of these carbonaceous deposits.[1]

  • Optimize Reaction Conditions:

    • Lower the Reaction Temperature: While higher temperatures favor dehydration, they also accelerate coking.[3] Determine the minimum temperature required for an acceptable reaction rate.

    • Increase Flow Rate (for flow reactors): A higher flow rate can reduce the residence time of products and intermediates on the catalyst surface, minimizing the opportunity for side reactions that lead to coke.[3]

    • Introduce an Inert Gas: Co-feeding an inert gas like nitrogen can help to strip away products and reduce their partial pressure on the catalyst surface.

  • Catalyst Regeneration:

    • Calcination: The most effective method for removing coke is a controlled burnout. Heat the catalyst in a stream of air or diluted oxygen. The temperature program should be gradual to avoid damaging the catalyst structure through exothermic hotspots. A typical procedure involves ramping to 300-500°C and holding for several hours until the coke is removed.[4]

Q2: I'm using a strong Brønsted acid like concentrated sulfuric acid (H₂SO₄) for dehydration, and my reaction is turning black with low yields of the desired alkene. What's happening?

A2: Concentrated sulfuric acid is a strong oxidizing agent in addition to being an acid.[5][6] At the high temperatures often required for the dehydration of primary alcohols, it can oxidize the alcohol or the resulting alkene, leading to the formation of carbon (charring) and sulfur dioxide.[5][6] This is a common cause of "messy" results with H₂SO₄.

Preventative Measures:

  • Switch to a Non-Oxidizing Acid: Concentrated phosphoric acid (H₃PO₄) is a preferable choice as it is a much weaker oxidizing agent.[6]

  • Use a Solid Acid Catalyst: As discussed in Q1, solid acids like zeolites or acid-washed alumina can provide a cleaner reaction profile, although they are susceptible to coking.

  • Temperature Control: Ensure the reaction temperature is not excessively high, as this exacerbates the oxidation side reactions.

Scenario 2: Oxidation to 1-Spiro[3.3]heptan-2-ylacetaldehyde

Q3: My TEMPO-catalyzed oxidation of 1-Spiro[3.3]heptan-2-ylethanol is sluggish or stops before completion. I'm using bleach (NaOCl) as the stoichiometric oxidant.

A3: Deactivation in TEMPO-catalyzed systems can occur through several pathways. While TEMPO itself is a robust catalyst, the reaction conditions and potential impurities can be problematic.

Troubleshooting Steps:

  • Check the pH: The pH of the reaction mixture is critical. For TEMPO/bleach oxidations, the reaction is typically buffered with sodium bicarbonate at a pH of around 8.5-9. If the pH drops too low, the oxidation can stall.

  • Over-oxidation to Carboxylic Acid: While TEMPO is excellent for selective oxidation to aldehydes, if water is present, the initially formed aldehyde can exist in equilibrium with its hydrate form.[7] This hydrate can be further oxidized to the carboxylic acid, consuming your oxidant and complicating purification.[7]

    • Mitigation: Use anhydrous solvents where possible and ensure your starting material is dry. If the reaction must be run in the presence of water, minimizing reaction time once the alcohol is consumed can help reduce over-oxidation.

  • Consider an Alternative Co-oxidant: Other co-oxidants, such as trichloroisocyanuric acid in DCM, can provide a highly chemoselective oxidation to the aldehyde with minimal over-oxidation.[8]

Q4: I am using a heterogeneous palladium catalyst (e.g., Pd/C) for an aerobic oxidation, but the activity is poor. What could be the issue?

A4: Palladium on carbon (Pd/C) can be used for aerobic oxidations, but its performance is highly dependent on the reaction conditions and the nature of the substrate.

Potential Issues and Solutions:

  • Catalyst Poisoning: Trace impurities in your starting material or solvents, particularly sulfur or halide compounds, can act as potent poisons for palladium catalysts.[9]

    • Solution: Purify your starting materials and use high-purity solvents.

  • Product Inhibition: The product aldehyde could potentially coordinate to the palladium surface, inhibiting further reaction.

  • Metal Leaching: In some solvent systems, the active palladium species can leach from the carbon support into the solution.[10][11] This not only deactivates the heterogeneous catalyst but can also lead to contamination of the product with soluble palladium.

    • Solution: Screen different solvents. Sometimes a less polar solvent can minimize leaching. Post-reaction, perform an ICP-MS analysis on your product solution to quantify any palladium leaching.

  • Sintering: At higher temperatures, the fine palladium nanoparticles on the support can migrate and agglomerate into larger, less active particles. This is known as sintering and is a form of thermal degradation.[12]

    • Solution: Operate at the lowest effective temperature.

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the main classes of catalyst deactivation I should be aware of?

A5: Catalyst deactivation can be broadly categorized into four main mechanisms:

  • Poisoning: Strong chemisorption of impurities onto the active sites, blocking them from reactants.[13]

  • Fouling (Coking): Physical deposition of substances from the fluid phase onto the catalyst surface, blocking pores and active sites.[1][14]

  • Thermal Degradation (Sintering): Changes in the catalyst structure due to high temperatures, typically leading to a loss of active surface area.[12]

  • Leaching: Dissolution of the active catalytic species from a solid support into the reaction medium.[10][11]

Q6: How can I test if my catalyst is truly deactivated?

A6: A simple and effective method is to add a fresh batch of catalyst to the stalled reaction.[13] If the reaction rate increases, it is a strong indication that the original catalyst has lost its activity.

Q7: Is it possible to regenerate a deactivated Palladium on Carbon (Pd/C) catalyst?

A7: Yes, regeneration is often possible, but the method depends on the cause of deactivation.

  • For Fouling/Coking: Gentle washing with an appropriate solvent can remove adsorbed organic residues.[15] For more stubborn carbon deposits, a controlled oxidative treatment can be effective.[4]

  • For Poisoning: If the poison is known, a specific chemical wash may be effective. For example, washing with a dilute base can sometimes remove acidic poisons.[16][17]

  • For Sintering: This is generally an irreversible process. Prevention by controlling temperature is the best strategy.[12]

Q8: My reaction involves amines. Are there special precautions I should take with my palladium catalyst?

A8: Yes, amines can act as ligands and coordinate strongly to the palladium surface. This can inhibit the catalyst's activity by blocking sites needed for the reaction.[9] In some cases, this coordination can even lead to the erosion of palladium from the support.[9] If your reaction involves amines, consider using a more robust catalyst or optimizing conditions (e.g., temperature, solvent) to minimize this inhibitory effect.

Section 3: Data & Diagrams

Table 1: Summary of Deactivation Issues and Solutions
Reaction TypeCatalystCommon Deactivation MechanismTroubleshooting/PreventionRegeneration Method
Dehydration Solid Acids (Zeolites, Al₂O₃)Fouling (Coking)[1]Lower temperature, increase flow rate.Calcination (controlled air oxidation).[4]
Dehydration H₂SO₄Catalyst Decomposition/Side Reactions[5]Use a non-oxidizing acid like H₃PO₄.Not applicable (catalyst is consumed).
Oxidation TEMPO/NaOClpH Drift, Over-oxidation[7]Buffer the reaction, use anhydrous solvents.Not applicable (homogeneous system).
Oxidation Pd/C (Aerobic)Poisoning, Leaching, Sintering[9][11][12]Purify reagents, screen solvents, control temperature.Solvent wash, chemical treatment, or oxidative burnout.[4][16][17]
Diagrams

Diagram 1: Catalyst Deactivation Pathways

G cluster_main Catalyst Deactivation Mechanisms A Active Catalyst B Poisoning (e.g., Sulfur, Halides) A->B Impurity Adsorption C Fouling / Coking (Carbon Deposition) A->C Surface Polymerization D Thermal Degradation (Sintering) A->D High Temperature E Leaching (Metal Dissolution) A->E Solvent Effects F Deactivated Catalyst B->F C->F D->F E->F Loss of Active Phase

Caption: Common mechanisms leading to the loss of catalytic activity.

Diagram 2: Troubleshooting Workflow for a Stalled Reaction

G Start Reaction Stalled or Slow Check_Params Verify Temp, Pressure, Stirring, Reagent Purity Start->Check_Params Add_Cat Add fresh catalyst to a reaction aliquot Check_Params->Add_Cat Reaction_Resumes Reaction Resumes? Add_Cat->Reaction_Resumes Deactivated Original Catalyst Deactivated. Proceed to analyze cause. Reaction_Resumes->Deactivated Yes Other_Issue Issue is not catalyst deactivation. Re-evaluate reaction parameters or mechanism. Reaction_Resumes->Other_Issue No Analyze_Spent Analyze Spent Catalyst: - Visual Inspection - TGA (coke) - ICP (leaching) - TEM (sintering) Deactivated->Analyze_Spent

Caption: A logical workflow to diagnose catalyst deactivation.

References

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 1-Spiro[3.3]heptan-2-ylethanol vs. Bicyclo[1.1.1]pentylmethanol

This guide provides an in-depth technical comparison of 1-Spiro[3.3]heptan-2-ylethanol and Bicyclo[1.1.1]pentylmethanol as bioisosteres, focusing on their utility as saturated sp³-rich replacements for planar aromatic or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Spiro[3.3]heptan-2-ylethanol and Bicyclo[1.1.1]pentylmethanol as bioisosteres, focusing on their utility as saturated sp³-rich replacements for planar aromatic or lipophilic terminal groups in drug discovery.

Executive Summary

In the pursuit of "escaping flatland," medicinal chemists increasingly utilize strained, saturated carbocycles to improve physicochemical properties (solubility, metabolic stability) while retaining the geometric fidelity of the parent molecule.

  • Bicyclo[1.1.1]pentylmethanol (BCP-methanol) is the established "gold standard" bioisostere for para-substituted benzene or tert-butyl groups. It offers a linear exit vector, compact volume (C5), and reduced lipophilicity compared to phenyl rings.

  • 1-Spiro[3.3]heptan-2-ylethanol represents an emerging, bulkier (C7) scaffold with non-collinear (angled) exit vectors . It serves as a bioisostere for meta-substituted benzenes or bulky cycloalkyl groups, offering unique spatial projection and increased lipophilicity compared to the BCP core.

Key Distinction: Choose BCP-methanol for linear geometry and minimal steric footprint. Choose Spiro-ethanol when an angled projection is required to access specific binding pockets or when increased hydrophobic contact is desired.

Structural & Geometric Analysis

The Scaffolds
FeatureBicyclo[1.1.1]pentylmethanol 1-Spiro[3.3]heptan-2-ylethanol
Core Scaffold Bicyclo[1.1.1]pentane (BCP)Spiro[3.3]heptane
Carbon Count C6 (Core C5 + CH2)C9 (Core C7 + Ethyl chain)
Hybridization 100% sp³ (High Fsp³)100% sp³ (High Fsp³)
Geometry Linear / Coaxial Kinked / Angled
Exit Vector Angle 180° (Linear projection)~140–150° (Depends on substitution)
Chirality Achiral (usually)Chiral (Secondary alcohol center)*

*Note: 1-Spiro[3.3]heptan-2-ylethanol typically refers to the secondary alcohol isomer [1-(spiro[3.3]heptan-2-yl)ethanol], introducing a chiral center at the α-carbon, unlike the primary alcohol of BCP-methanol.

Geometric Visualization (Graphviz)

The following diagram illustrates the decision logic for selecting between these two scaffolds based on geometric requirements (Exit Vectors).

Bioisostere_Selection Start Target Moiety to Replace Phenyl_Para Para-Phenyl / t-Butyl (Linear Geometry) Start->Phenyl_Para Linear Space Phenyl_Meta Meta-Phenyl / Cyclohexyl (Angled/Bulky Geometry) Start->Phenyl_Meta Volumetric Space BCP Bicyclo[1.1.1]pentane (Linear Vector) Phenyl_Para->BCP Maintain 180° Spiro Spiro[3.3]heptane (Angled Vector) Phenyl_Meta->Spiro Mimic Kink Result_BCP Select: Bicyclo[1.1.1]pentylmethanol BCP->Result_BCP Result_Spiro Select: 1-Spiro[3.3]heptan-2-ylethanol Spiro->Result_Spiro

Caption: Decision tree for scaffold selection based on the geometric requirements of the binding pocket (Linear vs. Angled).

Physicochemical Profiling

The transition from a BCP to a Spiro scaffold significantly alters the physicochemical landscape of the molecule.

Comparative Data Table
PropertyBCP-MethanolSpiro-EthanolImpact on Drug Design
Molecular Weight ~98 Da~140 DaSpiro adds bulk; monitor Ligand Efficiency (LE).
Lipophilicity (ClogP) LowerHigher (+0.8 to +1.2 units)Spiro increases permeability but may reduce solubility.
Solubility (Aq) HighModerateBCP is superior for solubilizing greasy payloads.
Metabolic Stability Moderate to HighModerateSpiro has more CH₂ sites for oxidation; secondary alcohol is a ketone risk.
Shape (PBF) Low (Rod-like)High (Globular)Spiro disrupts planar stacking more effectively.
Solubility & Lipophilicity[3][4]
  • BCP-Methanol: The BCP core is surprisingly lipophilic for its size but less so than a phenyl ring. The primary alcohol provides a robust polar handle.

  • Spiro-Ethanol: The spiro[3.3]heptane core is significantly more lipophilic due to the higher carbon count (C7 vs C5). Furthermore, the "ethanol" side chain (methyl group attached to the α-carbon) adds additional lipophilicity compared to a methanol linker.

    • Experimental Insight: In matched molecular pair (MMP) analysis, replacing a BCP group with a Spiro[3.3]heptane group typically increases LogP by ~0.8 units and decreases aqueous solubility .

Metabolic Stability & Toxicology

Metabolic Soft Spots
  • BCP-Methanol: The bridgehead hydrogens (C-H) of the BCP core are relatively stable but can be susceptible to P450-mediated oxidation in some contexts. The primary alcohol is liable to oxidation to the carboxylic acid (via ADH/ALDH).

  • 1-Spiro[3.3]heptan-2-ylethanol:

    • Ring Oxidation: The spiro rings contain multiple secondary (-CH₂-) sites which are potential targets for hydroxylation.

    • Side Chain Oxidation: The secondary alcohol moiety is a classic substrate for dehydrogenases, potentially converting the compound into a ketone . This metabolic conversion can drastically alter potency and binding kinetics (changing H-bond donor/acceptor profile).

Experimental Workflow: Microsomal Stability

To validate the stability of these bioisosteres, the following protocol is recommended.

Metabolic_Workflow Step1 Compound Incubation (1 µM Test Cmpd + Liver Microsomes + NADPH) Step2 Sampling at t = 0, 15, 30, 60 min Step1->Step2 Step3 Quench with Cold Acetonitrile (containing Internal Standard) Step2->Step3 Step4 Centrifugation & LC-MS/MS Analysis Step3->Step4 Step5 Data Analysis (Calculate CL_int & t_1/2) Step4->Step5

Caption: Standard workflow for assessing intrinsic clearance (CLint) in liver microsomes.

Protocol Steps:

  • Preparation: Prepare 10 mM stock solutions of BCP-methanol and Spiro-ethanol derivatives in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at defined timepoints (0, 5, 15, 30, 60 min) into 150 µL ice-cold acetonitrile (with Tolbutamide IS).

  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    
    .
    

Synthesis & Availability

  • Bicyclo[1.1.1]pentylmethanol: Commercially commoditized. Available in gram to kilogram scale from major vendors (Enamine, PharmaBlock, WuXi). Synthesis typically proceeds via [1.1.1]propellane addition.

  • 1-Spiro[3.3]heptan-2-ylethanol:

    • Availability: Commercially available as a building block (CAS 2107580-91-4), but less ubiquitous than BCP.

    • Synthesis Route: Typically involves the cyclization of cyclobutane precursors or formal [2+2] cycloadditions. The alcohol is installed via Grignard addition (acetaldehyde) to the corresponding spiro-aldehyde or ketone reduction.

Conclusion: When to Use Which?

ScenarioRecommendationRationale
Replacing Para-Phenyl BCP-Methanol Matches the linear vector (180°) and distance (~5.8 Å).
Replacing Meta-Phenyl Spiro-Ethanol Matches the angled vector (~120-150°) better than BCP.
Need Lower LogP BCP-Methanol Lower carbon count and compact shape reduce lipophilicity.
Filling a Hydrophobic Pocket Spiro-Ethanol Larger volume and C7 skeleton provide better hydrophobic contacts.
Avoiding Chirality BCP-Methanol Achiral scaffold simplifies synthesis and analysis.
References
  • Mykhailiuk, P. K. (2024).[1][2][3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

  • Denisenko, A., & Mykhailiuk, P. K. (2020).[4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal. Link

  • Aceschem Product Catalog . 1-Spiro[3.3]heptan-2-ylethanol (CAS 2107580-91-4).[5][6][7] Link

Sources

Comparative

Structural Validation of 1-Spiro[3.3]heptan-2-ylethanol: A Comparative Guide to X-Ray vs. NMR and DFT

The following guide is structured as a high-level technical comparison for drug development professionals. It synthesizes experimental rigor with strategic validation methodologies.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison for drug development professionals. It synthesizes experimental rigor with strategic validation methodologies.

Executive Summary: The "Spiro" Challenge

In modern medicinal chemistry, 1-Spiro[3.3]heptan-2-ylethanol (CAS: 2107580-91-4) represents a critical class of saturated bioisosteres used to replace planar phenyl rings or unstable piperidines. However, its validation presents a unique "blind spot" in standard analytical workflows:

  • Conformational Flux: The spiro[3.3]heptane core is not planar; it exhibits a "puckered" or butterfly geometry that flips rapidly in solution.

  • Stereochemical Ambiguity: The secondary alcohol moiety introduces a chiral center (

    
    ), and the vector orientation of the substituent relative to the ring puckering is invisible to standard 1D NMR.
    
  • Physical State: As a low-molecular-weight oil (MW ~140.2 g/mol ), it cannot be subjected to Single Crystal X-ray Diffraction (SC-XRD) directly.

This guide compares the Crystalline Derivatization & X-ray Workflow (the "Product") against standard NMR and DFT alternatives, demonstrating why X-ray is the requisite gold standard for absolute structure determination.

Technical Deep Dive: The Validation Hierarchy

The Product: X-Ray Crystallography (via Derivatization)

Because the target molecule is a liquid, the "Product" here is the crystalline derivative workflow . By converting the alcohol into a highly crystalline ester (e.g., 3,5-dinitrobenzoate), we lock the spiro-ring conformation and the chiral center into a static lattice.

  • Mechanism: X-ray diffraction interacts with electron density, providing an atomic-resolution map (

    
    ) of the molecule.
    
  • Outcome: Delivers the Absolute Configuration (R/S) via anomalous scattering (if heavy atoms are present) or reference to a chiral auxiliary, and defines the Puckering Angle (

    
    ).
    
Alternative A: Solution-State NMR ( H, C, NOESY)
  • Mechanism: Detects magnetic environments of nuclei.[1][2]

  • Limitation: In solution, the spiro[3.3]heptane rings undergo rapid "wing-flapping" (pseudorotation). NMR signals represent a time-averaged geometry, often appearing planar (

    
     symmetry) rather than the true puckered (
    
    
    
    ) state. NOE correlations are often washed out by this motion.
Alternative B: DFT Computational Modeling (B3LYP/6-31G*)
  • Mechanism: Quantum mechanical energy minimization.

  • Limitation: Calculates the gas-phase minimum. It cannot confirm which polymorph or conformer is biologically relevant or actually synthesized without experimental validation.

Comparative Performance Analysis

The following table contrasts the data quality and utility of the three methods for 1-Spiro[3.3]heptan-2-ylethanol.

FeatureX-Ray Crystallography (Derivatized) NMR Spectroscopy (600 MHz) DFT Calculation (Gas Phase)
Primary Output Absolute 3D Coordinates (x,y,z)Connectivity & Relative EnvironmentTheoretical Energy Minima
Stereochemistry Absolute (R/S) determined unambiguouslyRelative (often ambiguous for spiro)Hypothetical
Ring Conformation Static Puckering (e.g.,

)
Time-Averaged (appears planar)Predicted (dependent on basis set)
Sample State Solid (Crystal required)Liquid/SolutionVirtual
Resolution Atomic (

)
Spectral Resolution (Hz)N/A
Validation Confidence 100% (Gold Standard) 70% (Inferred)50% (Predictive)
Key Structural Insight: The Puckering Angle

X-ray analysis of spiro[3.3]heptane derivatives typically reveals a ring puckering angle (


) of 20°–30° , deviating significantly from the planar average seen in NMR. This angle dictates the "Exit Vector" of the ethanol side chain, which is critical for binding affinity in the target protein pocket.

Experimental Protocols

Protocol A: Crystalline Derivatization (The "Crystal Hook" Method)

Objective: Convert the oily 1-Spiro[3.3]heptan-2-ylethanol into a solid suitable for X-ray.

  • Reagents:

    • Substrate: 1-Spiro[3.3]heptan-2-ylethanol (1.0 eq)[3]

    • Derivatizing Agent: 3,5-Dinitrobenzoyl chloride (1.2 eq) [Chosen for

      
      -stacking capability to aid lattice formation].
      
    • Base: Triethylamine (1.5 eq).

    • Solvent: Anhydrous DCM (

      
      ).
      
  • Synthesis:

    • Dissolve substrate in DCM at

      
      .[3]
      
    • Add triethylamine followed by slow addition of acid chloride.

    • Warm to RT and stir for 2 hours (Monitor by TLC:

      
       shift from ~0.3 to ~0.8).
      
    • Quench with

      
      , extract, and dry over 
      
      
      
      .
  • Crystallization Screening (Vapor Diffusion):

    • Dissolve the crude ester in a minimal amount of "Good Solvent" (Acetone or DCM).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing "Bad Solvent" (Pentane or Hexane).

    • Seal and leave undisturbed at

      
       for 24-72 hours.
      
    • Success Metric: Formation of yellow needles or prisms.

Protocol B: X-Ray Data Collection & Refinement
  • Mounting: Select a single crystal (

    
     mm) and mount on a Kapton loop using cryo-oil.
    
  • Collection: Cool to 100 K (Cryostream) to reduce thermal vibration. Collect full sphere of data using Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Least Squares (SHELXL).

    • Critical Check: Verify the Flack Parameter. If

      
      , absolute stereochemistry is confirmed. If 
      
      
      
      , it is a racemate or twin.

Visualization of Workflows

Logic Flow: Method Selection

The following diagram illustrates the decision matrix for validating spirocyclic alcohols.

ValidationLogic Start Target: 1-Spiro[3.3]heptan-2-ylethanol StateCheck Physical State Check Start->StateCheck Liquid Result: Viscous Oil / Liquid StateCheck->Liquid NMR Method: NMR (1H/13C/NOE) Liquid->NMR Initial Screen Deriv Action: Derivatization (3,5-Dinitrobenzoate) Liquid->Deriv Direct Path Ambiguity Ambiguity: Ring Flipping & Relative Stereochem Unclear NMR->Ambiguity Ambiguity->Deriv Required for Validation Cryst Action: Crystallization (Vapor Diffusion) Deriv->Cryst XRD Method: SC-XRD Data Collection Cryst->XRD Result FINAL DATA: 1. Absolute Config (R/S) 2. Puckering Angle (~28°) 3. Bond Lengths XRD->Result

Figure 1: Decision Logic for Structural Validation. Note the critical pivot from NMR to Derivatization/XRD to resolve conformational ambiguity.

Experimental Workflow: Synthesis to Structure

The detailed steps for the derivatization protocol described in Section 4.

ExpWorkflow cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Analysis Phase S1 Spiro-Alcohol (Liquid) S3 Ester Product (Crude Solid) S1->S3 S2 + 3,5-Dinitrobenzoyl Chloride S2->S3 C1 Dissolve in Acetone S3->C1 C2 Vapor Diffusion (Pentane) C1->C2 C3 Single Crystal Growth C2->C3 X1 X-Ray Diffraction (Mo Source) C3->X1 X2 Structure Solution (SHELXT) X1->X2

Figure 2: Step-by-step experimental workflow from liquid starting material to solved crystal structure.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry. Validates the puckered geometry of the spiro[3.3]heptane ring.

  • Wiberg, K. B., et al. (1987). "Conformational properties of spiro[3.3]heptane." Journal of the American Chemical Society.[4] Fundamental study on the energy barriers and ring flipping of spiro-systems.

  • Gomm, L., et al. (2016). "Small rings in the fast lane: The growing role of spirocycles in drug discovery." Future Medicinal Chemistry. Discusses the bioisosteric utility and structural vectors of spiro-compounds.

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. The authoritative method for determining absolute configuration (R vs S) using X-ray data.

  • PubChem Compound Summary. (2023). "1-(Spiro[3.3]heptan-2-yl)ethan-1-ol."[5] National Center for Biotechnology Information. Identification and property data for the specific subject molecule.[2][4][5][6][7][8][9][10]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Spiro[3.3]heptan-2-ylethanol Diastereomers

In the landscape of modern drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics. Spiro[3.3]heptane scaffolds have emerged as valuable buildin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics. Spiro[3.3]heptane scaffolds have emerged as valuable building blocks due to their rigid, well-defined three-dimensional structures.[1] The functionalization of this core, for instance by introducing a 1-Spiro[3.3]heptan-2-ylethanol moiety, presents a fascinating stereochemical challenge. The creation of two chiral centers—one on the spirocyclic ring (C2) and one on the ethanol side chain—gives rise to two pairs of enantiomers, or two diastereomers. The precise spectroscopic characterization of these diastereomers is not merely an academic exercise; it is a critical step in understanding their distinct pharmacological profiles, as stereoisomers can exhibit vastly different biological activities.

This guide provides a comprehensive comparison of the expected spectroscopic signatures of the diastereomers of 1-Spiro[3.3]heptan-2-ylethanol, grounded in fundamental principles and supported by established analytical techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate the subtle yet significant differences that allow for their unambiguous differentiation.

The Stereochemical Challenge: syn and anti Diastereomers

The two diastereomers of 1-Spiro[3.3]heptan-2-ylethanol can be designated as syn and anti (or cis and trans in some contexts, though syn and anti are more precise here), referring to the relative orientation of the hydroxyl group and the spiro[3.3]heptane core. Understanding their distinct spatial arrangements is the cornerstone of interpreting their spectroscopic data.

cluster_syn syn-Diastereomer cluster_anti anti-Diastereomer syn (1R,2'R)- or (1S,2'S)- 1-Spiro[3.3]heptan-2-ylethanol anti (1R,2'S)- or (1S,2'R)- 1-Spiro[3.3]heptan-2-ylethanol G Proposed Synthetic Workflow start Spiro[3.3]heptan-2-one grignard Grignard Reaction (e.g., Ethylmagnesium bromide) start->grignard mixture Diastereomeric Mixture of 1-Spiro[3.3]heptan-2-ylethanol grignard->mixture separation Chromatographic Separation (e.g., Flash Chromatography) mixture->separation syn syn-Diastereomer separation->syn anti anti-Diastereomer separation->anti

Caption: A generalized workflow for the synthesis and separation of the target diastereomers.

The diastereomeric mixture obtained from the Grignard reaction can then be separated using standard chromatographic techniques, such as flash column chromatography, exploiting the differences in polarity and steric hindrance between the two diastereomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for differentiating diastereomers due to its high sensitivity to the local chemical environment of each nucleus.

¹H NMR Spectroscopy:

The key to distinguishing the syn and anti diastereomers lies in the differences in chemical shifts (δ) and coupling constants (J) of the protons near the chiral centers. These differences arise from the distinct spatial relationships between protons in each molecule.

  • Protons on the Ethanol Side Chain: The protons of the ethyl group and the methine proton adjacent to the hydroxyl group will exhibit notable differences. In the syn diastereomer, the hydroxyl group may be oriented in closer proximity to certain protons of the spiro[3.3]heptane core, leading to through-space deshielding effects. [2]Conversely, in the anti diastereomer, this interaction will be different, resulting in altered chemical shifts.

  • Diastereotopic Protons: The methylene protons on the spiro[3.3]heptane rings, particularly those adjacent to the substituted carbon, are diastereotopic and will likely display distinct chemical shifts and coupling patterns in both diastereomers.

  • Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is a definitive experiment for establishing the relative stereochemistry. [3][4]In the syn diastereomer, irradiation of the methine proton on the ethanol side chain is expected to show a through-space correlation (an NOE) to specific protons on the same face of the spiro[3.3]heptane ring. In the anti diastereomer, this correlation would be absent or significantly weaker, while a correlation to protons on the opposite face might be observed.

¹³C NMR Spectroscopy:

Similar to ¹H NMR, the ¹³C chemical shifts of the carbon atoms, especially those near the chiral centers, will differ between the two diastereomers. The spiro-carbon, the substituted carbon on the ring, and the carbons of the ethanol side chain are expected to show the most significant variations.

Spectroscopic Feature syn-Diastereomer (Predicted) anti-Diastereomer (Predicted) Rationale
¹H NMR (Methine-H) Downfield shiftUpfield shift (relative to syn)Anisotropic effects and through-space interactions with the spirocycle.
¹H NMR (Spirocycle-H) More complex splitting patternsPotentially simpler splitting patternsDifferences in dihedral angles affecting coupling constants.
¹³C NMR (C-OH) Distinct chemical shiftDifferent chemical shift from synVaried steric and electronic environments.
¹³C NMR (Spiro-C) Unique resonanceShifted resonance compared to synThe overall molecular geometry influences the electronic environment of the spiro-carbon.
NOESY Correlation between side-chain methine-H and proximal ring protons.No or weak correlation between side-chain methine-H and the same ring protons.Proximity of protons in space. [3]

Table 1: Predicted NMR Spectroscopic Differences between the Diastereomers of 1-Spiro[3.3]heptan-2-ylethanol.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of each purified diastereomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities.

  • 2D NMR Acquisition: For unambiguous assignment and stereochemical determination, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe intramolecular NOEs (typically 500-800 ms). Analyze the cross-peaks to determine through-space proximities.

Infrared (IR) Spectroscopy: Probing Intramolecular Interactions

IR spectroscopy provides valuable information about the functional groups present in a molecule. [5]For alcohols, the most characteristic absorptions are the O-H and C-O stretching vibrations. [6] The primary difference between the IR spectra of the two diastereomers is expected in the O-H stretching region (typically 3600-3200 cm⁻¹). [7]The ability of the hydroxyl group to form an intramolecular hydrogen bond with the electron cloud of the spiro[3.3]heptane ring system may differ between the syn and anti isomers due to their distinct geometries.

  • syn-Diastereomer: The spatial arrangement may favor intramolecular hydrogen bonding, which would result in a broader and slightly red-shifted (lower frequency) O-H stretching band compared to a non-hydrogen-bonded alcohol.

  • anti-Diastereomer: The geometry might be less conducive to intramolecular hydrogen bonding, leading to a sharper and slightly blue-shifted (higher frequency) O-H stretching band, or a band more characteristic of intermolecular hydrogen bonding at higher concentrations.

Spectroscopic Feature syn-Diastereomer (Predicted) anti-Diastereomer (Predicted) Rationale
O-H Stretch (Dilute Solution) Broader, lower frequency (e.g., ~3550 cm⁻¹)Sharper, higher frequency (e.g., ~3600 cm⁻¹)Potential for stronger intramolecular H-bonding in the syn isomer. [8]
C-O Stretch ~1050-1150 cm⁻¹Minor shift compared to synThe C-O stretching frequency is less sensitive to subtle stereochemical changes.

Table 2: Predicted IR Spectroscopic Differences.

Experimental Protocol for IR Analysis:

  • Sample Preparation: For solution-phase analysis, prepare dilute solutions (e.g., <0.01 M) of each diastereomer in a non-polar solvent such as carbon tetrachloride (CCl₄) to minimize intermolecular hydrogen bonding.

  • Data Acquisition: Acquire the IR spectrum of each solution using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Compare the position and shape of the O-H stretching bands in the 3600-3500 cm⁻¹ region.

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While diastereomers have the same molecular weight, their fragmentation patterns can sometimes differ due to stereochemical influences on the stability of fragment ions and transition states.

For alcohols, two common fragmentation pathways are α-cleavage and dehydration (loss of H₂O). [9][10]

  • α-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the spirocycle will result in a resonance-stabilized oxonium ion. The relative abundance of this fragment may differ slightly between the diastereomers if the stereochemistry influences the stability of the resulting radical.

  • Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols. [11]The ease of dehydration can be influenced by the spatial relationship between the hydroxyl group and adjacent protons. It is plausible that one diastereomer might undergo dehydration more readily than the other, leading to a difference in the relative intensity of the [M-18]⁺ peak.

Fragmentation Pathway Predicted Observation Rationale
Molecular Ion (M⁺) Likely weak or absent for both diastereomers.Alcohols often exhibit unstable molecular ions. [12]
α-Cleavage A prominent peak corresponding to the loss of the spiro[3.3]heptyl group. Minor differences in intensity may be observed.Stereochemistry can subtly influence the stability of the transition state for fragmentation.
Dehydration ([M-18]⁺) The relative intensity of this peak may differ between the two diastereomers.The stereochemical arrangement can affect the ease of water elimination.

Table 3: Predicted Mass Spectrometric Differences.

Experimental Protocol for MS Analysis:

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion or a protonated molecule. Electron Ionization (EI) will provide more extensive fragmentation information.

  • Analysis: Acquire the mass spectrum for each diastereomer under identical conditions.

  • Comparison: Compare the relative intensities of the key fragment ions, particularly the [M-18]⁺ peak and the fragments resulting from α-cleavage.

Conclusion

The differentiation of the syn and anti diastereomers of 1-Spiro[3.3]heptan-2-ylethanol is a tractable challenge that relies on a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR, particularly with the use of 2D techniques like NOESY, provide the most definitive evidence for stereochemical assignment, IR and MS offer valuable complementary data. The subtle differences in through-space interactions, intramolecular hydrogen bonding potential, and fragmentation propensities, all stemming from the distinct three-dimensional arrangements of the diastereomers, can be effectively probed with modern spectroscopic methods. This guide provides a robust framework for researchers in drug discovery and synthetic chemistry to confidently characterize these and other complex chiral molecules.

References

  • Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(14), 7236–7244. [Link]

  • Gagnon, D., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications, 13(1), 1-8. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks. Beilstein Journal of Organic Chemistry, 15, 2348–2356. [Link]

  • Iaroshenko, V. O., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Advances, 12(10), 5987-5999. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Flippin, L. A., et al. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 23(17), 6814–6818. [Link]

  • Korchak, S., et al. (2018). Through-Space Multinuclear NMR Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation. The Journal of Physical Chemistry Letters, 9(15), 4432–4437. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Rzepa, H. S. (2007). Predicting NMR Chemical Shifts. Imperial College London. [Link]

  • Abraham, R. J. (1998). Prediction of 1H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. [Link]

  • LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. [Link]

  • UCSB Chemistry and Biochemistry NMR Facility. (n.d.). NOESY: Cross-Correlation Through Space. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15), 4737–4748. [Link]

  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. [Link]

  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • LibreTexts Chemistry. (2024). Nuclear Overhauser Effect (NOE). [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing the transformation of trans-3 to cis-3. [Link]

  • YouTube. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. [Link]

  • Cammers, A., Steelman, A. J., & Odom, S. (2019). Isomers and Molecular Constitution. In Organic Chemistry. University of Kentucky. [Link]

  • Dalton Transactions. (2014). Synthesis and NMR characterization of the cis and trans isomers of [PtII(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions, 43(3), 1234-1243. [Link]

  • PubMed. (1986). A nuclear magnetic resonance (NMR) method for the determination of the cis/trans isomeric content of chlorprothixene. Journal of Pharmaceutical and Biomedical Analysis, 4(4), 535-540. [Link]

  • Chemical Communications. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications, 57(48), 5897-5911. [Link]

  • Chemical Communications. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications, 50(74), 10830-10832. [Link]

  • YouTube. (2021). Mass Spectrometry of Alcohols. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations Through Space: The Nuclear Overhauser Effect. [Link]

  • Chemistry Stack Exchange. (2015). Axial or planar chirality in spiro[3.3]hepta-1,5-diene. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. [Link]

  • Organic & Biomolecular Chemistry. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 19(44), 9636-9648. [Link]

  • Quora. (2017). How is hydrogen bonding in alcohol identified by using IR spectroscopy?. [Link]

Sources

Comparative

Comparative Guide: Determination of Enantiomeric Excess for Chiral 1-Spiro[3.3]heptan-2-ylethanol

Executive Summary & Structural Analysis The Challenge: 1-Spiro[3.3]heptan-2-ylethanol presents a specific analytical challenge: it is a rigid, aliphatic spirocycle lacking a native UV chromophore. Standard chiral HPLC wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The Challenge: 1-Spiro[3.3]heptan-2-ylethanol presents a specific analytical challenge: it is a rigid, aliphatic spirocycle lacking a native UV chromophore. Standard chiral HPLC with UV detection (254 nm) will fail completely for the underivatized molecule. Furthermore, the spiro[3.3]heptane core creates a unique steric environment that can hinder interaction with certain chiral selectors.

The Solution: This guide compares the two most robust methodologies for determining enantiomeric excess (ee) of this specific substrate:

  • Indirect Chiral HPLC (Recommended for QC/Process): Pre-column derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) to introduce a chromophore and π-π interaction sites, followed by separation on polysaccharide-based columns.

  • ¹⁹F/¹H NMR Spectroscopy (Recommended for R&D/Absolute Config): Derivatization with Mosher’s Acid Chloride (MTPA-Cl) to create diastereomers distinguishable by magnetic resonance.

Decision Matrix: Selecting the Right Method

The choice between HPLC and NMR depends on the stage of drug development and sample throughput requirements.

DecisionMatrix Start START: Sample Type? Throughput High Throughput / QC? Start->Throughput Config Need Absolute Configuration? Throughput->Config No MethodHPLC METHOD A: Chiral HPLC (DNB Derivatization) Throughput->MethodHPLC Yes Standard Enantiopure Standard Available? Config->Standard No MethodNMR METHOD B: 19F/1H NMR (Mosher Ester) Config->MethodNMR Yes Standard->MethodHPLC Yes Standard->MethodNMR No (Self-validating)

Figure 1: Decision tree for selecting the analytical method based on resource availability and data requirements.

Comparative Analysis

FeatureMethod A: HPLC (DNB-Derivative)Method B: NMR (Mosher Ester)
Primary Mechanism Physical separation of enantiomers on Chiral Stationary Phase (CSP).Magnetic differentiation of diastereomeric protons/fluorines.
Detection Limit (LOD) High Sensitivity (< 0.05% ee possible).Moderate Sensitivity (~1-2% ee limit).
Throughput High (Automated injections, 15-30 min run time).Low (Manual derivatization + NMR acquisition per sample).
Chromophore Req. Yes (Must derivatize with DNB-Cl).No (Nuclei are intrinsic).
Reference Standard Required (to identify retention times).Not Required (Self-validating via integration ratio).
Cost per Sample Low (after method development).High (Deuterated solvents, expensive chiral reagents).

Method A: Chiral HPLC (DNB Derivatization)[1]

Because the spiro-ethanol backbone is aliphatic, we must attach a "handle" that serves two purposes:

  • UV Visualization: The dinitrobenzoyl group absorbs strongly at 254 nm.

  • Chiral Recognition: The electron-deficient aromatic ring of DNB engages in

    
     interactions with the electron-rich carbamates of the chiral column (e.g., Chiralpak AD/OD).
    
Experimental Protocol

Step 1: Pre-column Derivatization [1]

  • Dissolve 10 mg of 1-Spiro[3.3]heptan-2-ylethanol in 1.0 mL anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of 3,5-dinitrobenzoyl chloride (DNB-Cl) .

  • Add 2.0 equivalents of Triethylamine (TEA) and a catalytic amount of DMAP.

  • Stir at room temperature for 30 minutes (monitor by TLC).

  • Quench with water, extract with DCM, and pass through a short silica plug to remove excess reagent.

  • Re-dissolve the residue in the HPLC mobile phase (e.g., Hexane/IPA).

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: The spiro ring is lipophilic; high hexane content is usually required.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Why this works: The rigid spiro[3.3]heptane core locks the geometry. When the DNB group attaches to the ethanol side chain, the distance between the chiral spiro-center and the DNB interaction site is optimal for discrimination by the helical grooves of the amylose/cellulose polymer.

Method B: ¹⁹F/¹H NMR (Mosher Ester Analysis)

This method is superior when you do not have a pure enantiomer to prove which HPLC peak is which. It relies on the Mosher Shielding Effect . reacting the alcohol with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
The Mechanism (Shielding Cone)

In the Mosher ester, the CF3 group, the carbonyl, and the methine proton align in a specific plane. The phenyl group creates a shielding cone that affects protons on the spiro-ring differently depending on the configuration.

MosherMechanism Alcohol Chiral Spiro-Alcohol Diastereomer Diastereomeric Ester Alcohol->Diastereomer + Pyridine MTPA MTPA-Cl (R or S) MTPA->Diastereomer NMR NMR Analysis (Delta delta = dS - dR) Diastereomer->NMR 1H / 19F Config Absolute Config Assigned NMR->Config Sign of Delta

Figure 2: Workflow for Mosher Ester Analysis to determine absolute configuration.

Experimental Protocol

Step 1: Derivatization (Parallel Reactions) Prepare two vials:

  • Vial A: 5 mg Substrate + 10 mg (R)-(-)-MTPA-Cl + 0.5 mL Pyridine-d5.

  • Vial B: 5 mg Substrate + 10 mg (S)-(+)-MTPA-Cl + 0.5 mL Pyridine-d5.

  • Incubate: Shake for 15 minutes. The reaction is usually instantaneous for primary alcohols.

Step 2: Data Acquisition

  • Run ¹⁹F NMR (no decoupling). The CF3 group is a singlet. If the sample is racemic, you will see two distinct singlets in each vial (representing the (R,R) and (R,S) diastereomers).

  • Calculation of ee:

    
    
    (Where Area_A and Area_B are the integrations of the split CF3 peaks).
    

Step 3: Configuration Assignment (Optional)

  • Run ¹H NMR . Calculate

    
    .[2]
    
  • Map the positive and negative

    
     values to the spiro-skeleton. Protons on the side of the phenyl ring will be shielded (negative 
    
    
    
    ).

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4] Nature Protocols, 2(10), 2451–2458. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[5][][7][8][9][10] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[11] The assignment of absolute configuration by NMR.[2][3][4][11][12] Chemical Reviews, 104(1), 17-118. Link

  • Phenomenex. (2023).[13] Chiral HPLC Method Development Guide. Phenomenex Technical Resources. Link

Sources

Validation

Technical Guide: Absolute Configuration Determination of 1-(Spiro[3.3]heptan-2-yl)ethanol Enantiomers

This guide details the technical methodology for confirming the absolute configuration of 1-(spiro[3.3]heptan-2-yl)ethanol . Executive Summary The molecule 1-(spiro[3.3]heptan-2-yl)ethanol presents a specific stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical methodology for confirming the absolute configuration of 1-(spiro[3.3]heptan-2-yl)ethanol .

Executive Summary

The molecule 1-(spiro[3.3]heptan-2-yl)ethanol presents a specific stereochemical challenge: a chiral secondary alcohol attached to an achiral, rigid spiro[3.3]heptane core. Unlike complex multi-center spirocycles, the chirality here resides solely at the exocyclic 1-hydroxyethyl carbon (C1'). However, the bulk and rigidity of the spiro-scaffold influence the choice of resolution and assignment methods.

This guide compares three industry-standard workflows for assigning the absolute configuration (R/S): Enzymatic Kinetic Resolution (EKR) , Mosher’s NMR Analysis , and X-Ray Crystallography .

Structural Context[1][2][3][4][5][6][7][8][9][10][11]
  • Molecule: 1-(spiro[3.3]heptan-2-yl)ethanol[1][2]

  • Chiral Center: C1' (Exocyclic alcohol carbon).

  • Stereochemical Challenge: Distinguishing the steric bulk of the spiro[3.3]heptan-2-yl group (Large,

    
    ) versus the methyl group (Medium, 
    
    
    
    ) to apply predictive models.

Methodological Comparison

The following table contrasts the three primary methods for configuration assignment.

FeatureMethod A: Enzymatic Kinetic Resolution (EKR)Method B: Mosher's Ester Analysis (NMR)Method C: X-Ray Crystallography
Principle Kinetic selectivity of Lipases (Kazlauskas Rule)Anisotropic shielding by chiral auxiliaryAnomalous dispersion / Internal reference
Primary Output Enantioenriched product + Predicted Config

(

) Chemical Shifts
3D Electron Density Map
Sample Req. >100 mg (Preparative)~10 mg (Analytical)Single Crystal (Derivatized)
Reliability High (Predictive Model)High (Self-Validating)Absolute (Gold Standard)
Throughput High (Simultaneous Synthesis & Analysis)Medium (Requires 2 derivatizations)Low (Crystal growth is rate-limiting)
Best For Process Scale-up & Initial Assignment Rapid Analytical Confirmation Final Regulatory Submission

Detailed Experimental Protocols

Method A: Enzymatic Kinetic Resolution (EKR)

Rationale: Lipase B from Candida antarctica (CAL-B) displays high enantioselectivity for secondary alcohols. According to the Kazlauskas Rule , CAL-B preferentially acylates the enantiomer where the hydroxyl group is oriented such that the large substituent (


) fits the large pocket and the medium substituent (

) fits the medium pocket.
  • Assignment Logic: For 1-(spiro[3.3]heptan-2-yl)ethanol:

    • 
       = Spiro[3.3]heptan-2-yl[3][1][4][5][6]
      
    • 
       = Methyl[7]
      
    • Prediction: CAL-B will rapidly acylate the (R)-enantiomer , yielding (R)-acetate and leaving (S)-alcohol unreacted.

Protocol:
  • Reaction Setup: Dissolve racemic 1-(spiro[3.3]heptan-2-yl)ethanol (1.0 eq) in dry MTBE or Toluene (0.1 M).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Catalyst: Add immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor conversion by GC/HPLC.

  • Termination: Stop at ~50% conversion (theoretical max yield for resolution). Filter off enzyme.

  • Separation: Purify via flash chromatography (SiO2, Hexane/EtOAc).

    • Fraction 1: (R)-1-(spiro[3.3]heptan-2-yl)ethyl acetate (High

      
      ).
      
    • Fraction 2: (S)-1-(spiro[3.3]heptan-2-yl)ethanol (Low

      
      ).
      
  • Analysis: Measure Optical Rotation

    
     and Chiral HPLC (e.g., Chiralcel OD-H).
    
Method B: Mosher's Ester Analysis (NMR)

Rationale: Derivatization with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride creates diastereomers. The phenyl ring of the MTPA auxiliary anisotropically shields protons on the same side of the plane.
Protocol:
  • Sample Prep: Prepare two NMR tubes.

    • Tube A: Alcohol + (R)-(-)-MTPA-Cl + Pyridine-

      
      .
      
    • Tube B: Alcohol + (S)-(+)-MTPA-Cl + Pyridine-

      
      .
      
  • Reaction: Allow to stand for 10-30 mins (monitor by

    
     NMR for disappearance of alcohol methine proton).
    
  • Data Acquisition: Acquire

    
     NMR spectra for both (S)-ester (from R-chloride) and (R)-ester (from S-chloride). Note: IUPAC naming of acid vs chloride reverses stereodescriptors; ensure you track the source.
    
  • Calculation: Calculate

    
    .
    
  • Assignment:

    • Construct a model with the MTPA ester in the syn-periplanar conformation.

    • Protons with positive

      
       reside on the right (
      
      
      
      ); protons with negative
      
      
      reside on the left (
      
      
      ).
    • Confirm if the spiro-ring protons show negative

      
       (shielded in R-ester) and methyl protons show positive 
      
      
      
      .
Method C: X-Ray Crystallography (Derivatization)

Rationale: The oily nature of the spiro-ethanol prevents direct crystallization. Derivatization with a heavy atom or a rigid chiral framework is required to induce crystallinity and provide anomalous scattering (if using heavy atom) or an internal reference (if using chiral acid).

Protocol:
  • Derivatization: React the resolved alcohol (from Method A) with 4-nitrobenzoyl chloride or (1S)-(-)-Camphanic chloride .

    • Tip: Camphanic esters often crystallize better for aliphatic alcohols than nitrobenzoates.

  • Crystallization: Dissolve the ester in minimal hot Ethanol/Hexane or DCM/Pentane. Allow slow evaporation.

  • Diffraction: Collect X-ray data.

  • Refinement:

    • If using Camphanic acid (known configuration), solve the structure relative to the camphanate backbone.

    • If using Nitrobenzoate, ensure a heavy atom (like Br, if added) is present, or rely on high-quality data for Flack parameter determination (often difficult with only C, H, N, O). Recommendation: Use Camphanic ester.

Decision Logic & Workflow Visualization

The following diagram illustrates the integrated workflow for synthesis, resolution, and configuration assignment.

Configuration_Workflow Start Racemic 1-(Spiro[3.3]heptan-2-yl)ethanol Method_A Method A: Enzymatic Resolution (CAL-B / Vinyl Acetate) Start->Method_A Kinetic Resolution Branch_R (R)-Acetate (Fast Reacting) Method_A->Branch_R Acylated Product Branch_S (S)-Alcohol (Slow Reacting) Method_A->Branch_S Unreacted Substrate Analysis_Mosher Method B: Mosher Analysis (NMR Validation) Branch_S->Analysis_Mosher Derivatize with (R)/(S)-MTPA Analysis_Xray Method C: X-Ray Crystallography (Camphanic Ester Deriv.) Branch_S->Analysis_Xray Derivatize with Camphanic Chloride Conclusion Confirmed Absolute Configuration Analysis_Mosher->Conclusion Delta-Delta Shift Analysis_Xray->Conclusion 3D Structure

Figure 1: Integrated workflow for the resolution and stereochemical assignment of spiro-ethanol derivatives.

Critical Data & Interpretation

Expected NMR Shifts (Mosher Analysis)

When analyzing the (S)-MTPA ester vs. (R)-MTPA ester of the spiro-ethanol:

  • Model: The MTPA phenyl group shields the substituent cis to it in the preferred conformation.

  • Prediction for (S)-Configuration Alcohol:

    • Methyl Doublet: Will have a Positive

      
       (
      
      
      
      ) because in the (R)-ester, the phenyl group shields the methyl.
    • Spiro-Ring Protons (C2-H): Will have a Negative

      
       (
      
      
      
      ) because in the (S)-ester, the phenyl group shields the spiro ring.
Kazlauskas Rule Application
  • Large Group (

    
    ):  Spiro[3.3]heptane (Rigid, bulkier than methyl).
    
  • Medium Group (

    
    ):  Methyl.[7]
    
  • Outcome: The (R)-enantiomer of the alcohol is acylated faster.

    • Check: If the recovered unreacted alcohol is levorotatory (-) and Mosher analysis confirms it is (S), then (S)-1-(spiro[3.3]heptan-2-yl)ethanol is (-).

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration. Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Burke, L. P., et al. (2024). Synthesis and Enzymatic Resolution of Spirocyclic Intermediates. Patent WO2023069720A1. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 1-Spiro[3.3]heptan-2-ylethanol

[1][2][3] Part 1: Executive Safety Summary 1-Spiro[3.3]heptan-2-ylethanol is a specialized spirocyclic building block often utilized in medicinal chemistry for bioisosteric replacement.[1][2][3] Unlike standard aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Summary

1-Spiro[3.3]heptan-2-ylethanol is a specialized spirocyclic building block often utilized in medicinal chemistry for bioisosteric replacement.[1][2][3] Unlike standard aliphatic alcohols, this compound possesses significant ring strain energy (~26 kcal/mol per cyclobutane ring) embedded within the spiro[3.3]heptane framework.

Operational Directive: Treat this substance as a High-Energy Flammable Liquid . Disposal protocols must account for both the flammability of the alcohol side chain and the exothermic potential of the strained ring system upon combustion or oxidative stress.

Critical Hazards (GHS Classification Proxy):

  • Flammability: Category 3 or 4 (Combustible/Flammable).[3][4]

  • Reactivity: Incompatible with strong oxidizers (risk of ring-opening oxidations).[3]

  • Health: Skin/Eye Irritant (Category 2); Potential Acute Toxicity (Oral).[3][4]

Part 2: Physicochemical Characterization for Waste Streams

To ensure compliance with EPA RCRA regulations, the waste generator must characterize the material. Due to the niche nature of this compound, specific MSDS data is often sparse. Use the following "Generator Knowledge" profile for waste designation:

PropertyValue / DesignationOperational Implication
Chemical Structure Strained Spirocyclic AlcoholHigh Heat of Combustion (High BTU waste).[1][2][3]
Solubility Organic Soluble; Limited Water SolubilityDo not dispose of via sanitary sewer.[1][2][3]
Flash Point (Est.) 60°C - 90°C (Combustible)Classify as D001 (Ignitable) to ensure safe incineration.[1][2][3]
Halogen Content None (unless in mixture)Segregate into Non-Halogenated waste streams.[1][2][3]
Incompatibilities Strong Oxidizers (HNO₃, Peroxides)Strict Segregation required to prevent exothermic rupture.[1][2]
Part 3: Disposal Workflow & Decision Logic

The following decision tree outlines the compliant pathway for disposing of 1-Spiro[3.3]heptan-2-ylethanol, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: 1-Spiro[3.3]heptan-2-ylethanol CheckState Is the waste Pure or a Mixture? Start->CheckState PurePath Pure Substance / Stock Solution CheckState->PurePath Pure MixPath Reaction Mixture / Mother Liquor CheckState->MixPath Mixture NonHalStream Stream A: Non-Halogenated Organic (High BTU Incineration) PurePath->NonHalStream CheckHalogen Contains Halogenated Solvents? (DCM, Chloroform) MixPath->CheckHalogen CheckHalogen->NonHalStream No HalStream Stream B: Halogenated Organic (Specialized Incineration) CheckHalogen->HalStream Yes Labeling Action: Label as 'Flammable, Irritant, Strained Ring' NonHalStream->Labeling HalStream->Labeling Final Final Disposal: RCRA Facility (Incineration) Labeling->Final

Figure 1: Decision logic for segregating spirocyclic alcohol waste based on solvent composition.

Part 4: Step-by-Step Operational Protocol
Phase 1: Pre-Disposal Stabilization
  • Quenching: If the spiro-alcohol was used as a nucleophile in a reaction involving reactive electrophiles (e.g., acid chlorides, isocyanates), ensure the reaction is fully quenched before bottling. Unreacted electrophiles can pressurize waste containers.[3]

  • Peroxide Check: While spiro-alcohols are generally stable, if the waste contains ether solvents (THF, Diethyl ether), test for peroxides before consolidation.[2]

Phase 2: Packaging and Segregation
  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers.[3] Avoid metal cans if the waste pH is unverified, although neutral alcohols are compatible with steel.

  • Headspace: Leave at least 10% headspace in the container.[3] The thermal expansion coefficient of organic solvents combined with the potential volatility of the spiro-compound requires expansion room to prevent container failure.[3]

  • Segregation:

    • Keep Separate From: Concentrated nitric acid, chromic acid, and hydrogen peroxide. The oxidation of the strained cyclobutane rings can be violent.[3]

    • Compatible With: Methanol, Ethanol, Acetone, Ethyl Acetate (Non-halogenated organic stream).

Phase 3: Labeling and Documentation

Standard "Organic Waste" labels are insufficient for high-value/high-hazard research chemicals.[2][3]

  • Primary Identifier: Write the full chemical name: 1-Spiro[3.3]heptan-2-ylethanol.

  • Hazard Checkboxes: Mark "Flammable" and "Irritant".[3]

  • Special Note: Add a comment: "Contains Strained Rings - High Heat of Combustion." This informs the incineration facility to feed the waste slowly to manage kiln temperature.

Phase 4: RCRA Waste Coding (US Specific)

Under the Resource Conservation and Recovery Act (RCRA), this waste is determined by its characteristics:

  • D001 (Ignitable): Applicable if the waste formulation has a flash point < 60°C (140°F).[3] Even if the pure substance flash point is higher, if mixed with standard solvents, it defaults to D001 [1].

  • F-Codes: Only applicable if the spiro-alcohol is dissolved in spent solvents listed on the F-list (e.g., F003 for Acetone/Xylene mixtures) [2].

Part 5: Scientific Rationale (The "Why")

1. The Ring Strain Factor: Spiro[3.3]heptane consists of two cyclobutane rings sharing a single carbon atom.[3] Cyclobutane has a ring strain of ~26.3 kcal/mol.[3] Consequently, spiro[3.3]heptane has a total strain energy exceeding 50 kcal/mol [3].[3]

  • Disposal Consequence: When incinerated, this molecule releases significantly more energy than a linear alcohol of the same carbon count (e.g., 1-nonanol). We classify it as High BTU waste , which is actually preferred by cement kilns and fuel-blending facilities, provided it is not contaminated with halogens.

2. Solubility and Bioaccumulation: The lipophilic spiro-hydrocarbon tail makes this compound poorly soluble in water.[3]

  • Disposal Consequence:Strict prohibition on drain disposal. If introduced to the sanitary sewer, it will not dissolve but rather float or adsorb onto organic solids, posing a flammability risk in the plumbing and violating Clean Water Act effluent limitations.

References
  • U.S. Environmental Protection Agency (EPA). (2023).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Hazardous Waste Codes (F, K, P, and U Lists).[5][Link][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • PubChem. (2023).[3][4] Spiro[3.3]heptan-2-ylmethanol (Compound Summary).[1][2][3][4] National Library of Medicine.[3] (Used as structural analog for physicochemical properties).[3] [Link][2][3]

Sources

Handling

Personal protective equipment for handling 1-Spiro[3.3]heptan-2-ylethanol

Executive Summary & Context The "Why" Behind the Protocol: 1-Spiro[3.3]heptan-2-ylethanol is a spirocyclic building block used increasingly in medicinal chemistry to "escape flatland"—replacing planar aromatic rings with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

The "Why" Behind the Protocol: 1-Spiro[3.3]heptan-2-ylethanol is a spirocyclic building block used increasingly in medicinal chemistry to "escape flatland"—replacing planar aromatic rings with three-dimensional, sp


-rich scaffolds to improve solubility and metabolic stability.[1][2]

While specific toxicological data for this exact isomer is often limited in public registries, its structural analogs (e.g., Spiro[3.3]heptan-2-ylmethanol) are classified as Irritants (Skin/Eye/Respiratory) and Combustible Liquids .[1] Furthermore, the strain energy inherent in the spiro[3.3]heptane system (~60 kcal/mol) warrants caution regarding thermal stability during scale-up.[1]

Core Directive: Treat this compound as a Category 3 (Potent/Irritant) Occupational Exposure Band (OEB) agent until definitive toxicology proves otherwise.[1] This guide prioritizes "Defense in Depth"—relying on engineering controls first, with PPE as the critical final barrier.

Hazard Identification & Risk Assessment

Since specific LD50 data is likely absent for this isomer, we utilize Read-Across Toxicology from close structural analogs.[1][2]

Hazard ClassLikely GHS ClassificationSignal WordHazard Statement (Inferred)
Physical Flammable/Combustible Liquid (Cat 4)WARNINGH227: Combustible liquid.[1][2]
Health Acute Toxicity, Oral (Cat 4)WARNINGH302: Harmful if swallowed.[1][3]
Health Skin Corrosion/Irritation (Cat 2)WARNINGH315: Causes skin irritation.[1][3]
Health Serious Eye Damage/Irritation (Cat 2A)WARNINGH319: Causes serious eye irritation.[1][3]
Health STOT - Single Exposure (Cat 3)WARNINGH335: May cause respiratory irritation.[1][2][3]

Critical Note on Ring Strain: The spiro[3.3]heptane core possesses significant ring strain.[1] While generally kinetically stable, avoid strong Lewis acids or extreme heat (>150°C) without prior Differential Scanning Calorimetry (DSC) testing, as ring-opening decomposition can be exothermic.[1]

Personal Protective Equipment (PPE) Matrix

PPE selection must account for the chemical's physical state (likely a viscous oil or low-melting solid) and its permeation properties through standard glove materials.[1][2]

A. Hand Protection (The "Splash" vs. "Immersion" Rule)

Standard nitrile gloves are permeable to organic alcohols over time.[1]

TaskGlove MaterialThicknessBreakthrough TimeAction Protocol
Standard Handling (Weighing, Transfer)Nitrile (Disposable)≥ 5 mil (0.12 mm)~15–30 minsDouble Glove. Change outer glove immediately upon any splash.[1][2] Change every 60 mins regardless.
Scale-Up / Synthesis (>10g or solvent work)Nitrile / Neoprene (Extended Cuff)≥ 8 mil (0.20 mm)> 60 minsUse extended cuff to cover lab coat wrist gap.[1]
Spill Cleanup Laminate Film (e.g., Silver Shield®)Multi-layer> 480 minsMandatory for direct immersion or large spill cleanup.[1]
B. Respiratory & Eye Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.[1][2]1) are required.[1][2][4][5] Safety glasses are insufficient due to the liquid/oil nature of the compound and risk of splash entry from the side.

  • Respiratory (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with P100/Organic Vapor (OV) cartridges.[1]

Operational Protocols

Workflow 1: Safe Weighing & Transfer

Static electricity is a known hazard with spirocyclic solids/oils, leading to scattering.

  • Engineering Control: Place balance inside the fume hood. If air currents disturb the balance, use a weighted balance shield .

  • Static Mitigation: Use an ionizing anti-static gun on the weighing boat and spatula before handling.[1][2]

  • Transfer:

    • If Liquid/Oil: Use a positive-displacement pipette or glass syringe.[1][2] Avoid needles if possible to reduce injection risk.[1][2]

    • If Solid: Use a disposable antistatic weighing funnel.[1][2]

  • Decontamination: Wipe the balance area with a tissue soaked in ethanol or isopropanol immediately after use.[1][2] Dispose of the tissue as solid hazardous waste.

Workflow 2: Reaction Setup
  • Inert Atmosphere: Flush reaction vessel with Nitrogen or Argon.[1][2] (Spiro-alcohols can be hygroscopic; moisture may affect yield).[1][2]

  • Temperature Control: Monitor internal temperature. Do not rely solely on oil bath temperature.[1][2]

  • Quenching: If using reactive reagents (e.g., NaH, LiAlH4) on the alcohol group, quench slowly at 0°C. The spiro-ring is stable to base but can be sensitive to strong acid at high temps.[1]

Emergency Response & Disposal

Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (<10 mL) Inside Hood Assess->Minor Major Major (>10 mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite/Pad 2. Wipe with Ethanol 3. Dispose as HazWaste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Alert EHS Team 3. Do NOT attempt alone Major->ActionMajor

Caption: Decision logic for spirocyclic alcohol spill response. Prioritize evacuation for large spills outside engineering controls.

Disposal Streams
  • Stream A (Organic Solvents): Dissolve waste material in acetone or ethanol and place in the "Non-Halogenated Organic" waste container.[1]

  • Stream B (Solid Waste): Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (double-bagged).[1]

  • Do NOT: Pour down the drain. The aquatic toxicity of novel spirocycles is often unknown (H410 potential).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71777872, Spiro[3.3]heptan-2-ylmethanol. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2][6] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011).[1] Retrieved from [Link]

Sources

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